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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of (R)-1-(2,5-Difluorophenyl)propan-1-amine

Executive Summary & Mechanistic Rationale In modern drug discovery, the strategic incorporation of fluorine into chiral phenylpropylamine scaffolds is a highly effective method for modulating lipophilicity, metabolic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the strategic incorporation of fluorine into chiral phenylpropylamine scaffolds is a highly effective method for modulating lipophilicity, metabolic stability, and target binding affinity. (R)-1-(2,5-Difluorophenyl)propan-1-amine is a critical chiral building block frequently utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

The 2,5-difluoro substitution pattern serves a dual mechanistic purpose:

  • Electronic Modulation: The strongly electronegative fluorine at the ortho (2-) position exerts a negative inductive effect (-I), slightly lowering the pKa of the adjacent primary amine. This enhances membrane permeability by increasing the fraction of un-ionized drug at physiological pH.

  • Metabolic Shielding: Fluorination at the 2- and 5-positions blocks cytochrome P450-mediated aromatic oxidation, significantly extending the biological half-life of derivative compounds.

While the free base (CAS 1021005-75-3)[1] is an oily liquid prone to atmospheric oxidation and carbon dioxide absorption, the compound is almost exclusively isolated and stored as a crystalline hydrochloride salt[2]. This salt formation ensures long-term thermodynamic stability and facilitates rigorous stereochemical purification.

Physicochemical Properties

To support formulation and synthetic planning, the core physicochemical parameters of the compound are summarized below. Data reflects the properties of both the free base and the highly stable hydrochloride salt[1][2][3].

PropertyValue (Free Base)Value (Hydrochloride Salt)
Chemical Name (R)-1-(2,5-Difluorophenyl)propan-1-amine(R)-1-(2,5-Difluorophenyl)propan-1-amine HCl
CAS Number 1021005-75-3 (Unspecified stereocenter)1217437-41-6 (S-enantiomer reference)
Molecular Formula C₉H₁₁F₂NC₉H₁₂ClF₂N
Molecular Weight 171.19 g/mol 207.65 g/mol
Physical State Colorless to pale yellow oilWhite to off-white crystalline powder
Predicted LogP ~2.14N/A (Ionized)
Predicted pKa ~9.2 - 9.5N/A
Topological Polar Surface Area 26.02 Ų26.02 Ų

Asymmetric Synthesis Workflow

To achieve >99% enantiomeric excess (ee), we employ a diastereoselective synthesis utilizing Ellman’s chiral auxiliary ((R)-tert-butanesulfinamide). This approach is highly favored in process chemistry because it relies on predictable steric hindrance to direct hydride attack, rather than requiring expensive transition-metal chiral catalysts.

G A 1-(2,5-Difluorophenyl)propan-1-one B (R)-tert-Butanesulfinamide Ti(OEt)4, THF, 70°C A->B Condensation (Water Scavenging) C Chiral Sulfinyl Imine Intermediate B->C Imine Formation D Diastereoselective Reduction NaBH4, THF, -50°C C->D Hydride Transfer (Re-face attack) E Sulfinamide Cleavage 4M HCl in Dioxane/MeOH D->E Acidic Deprotection (Cleaves auxiliary) F (R)-1-(2,5-Difluorophenyl)propan-1-amine HCl Final Product E->F Salt Precipitation (Purification)

Figure 1: Asymmetric synthesis workflow of (R)-1-(2,5-Difluorophenyl)propan-1-amine.

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems . By embedding intrinsic control checks (e.g., racemic standard injections, specific precipitation behaviors), the protocols inherently verify their own success before the scientist proceeds to the next step.

Protocol A: Diastereoselective Imine Condensation & Reduction

Causality Focus: Why these specific reagents?

  • Imine Formation: Charge a dry flask with 1-(2,5-difluorophenyl)propan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq).

    • Causality: Ti(OEt)₄ is strictly required here. It acts as a Lewis acid to activate the ketone, but more importantly, it reacts with the water byproduct to form insoluble TiO₂. This irreversible water scavenging drives the otherwise unfavorable equilibrium entirely to the imine product.

  • Reduction: Cool the reaction mixture to -50°C. Slowly add Sodium Borohydride (NaBH₄) (3.0 eq).

    • Causality: The bulky tert-butyl group of the chiral auxiliary physically blocks the Si-face of the imine. By lowering the temperature to -50°C, we eliminate non-selective background thermal reduction. The hydride from NaBH₄ is forced to attack exclusively from the less hindered Re-face, establishing the desired (R)-configuration at the alpha-carbon.

Protocol B: Auxiliary Cleavage and Self-Purifying Salt Formation
  • Deprotection: Dissolve the reduced intermediate in methanol. Add 4M HCl in dioxane dropwise at 0°C.

    • Causality: The acidic environment selectively hydrolyzes the sulfinamide N-S bond without affecting the newly formed C-N bond.

  • Self-Purification: Add cold diethyl ether to the mixture.

    • Validation: The (R)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride salt will precipitate as a white crystalline solid, while the cleaved auxiliary byproduct (tert-butylsulfinic acid) remains highly soluble in the ether/methanol supernatant. The physical act of precipitation acts as a self-validating purification step, yielding >98% chemical purity upon filtration.

Protocol C: Chiral HPLC Validation

To definitively prove the stereochemical outcome, a self-validating analytical method must be employed.

  • System Setup: Equip an HPLC with a Daicel Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase). Use a mobile phase of Hexane/Isopropanol (90:10) containing 0.1% Diethylamine (DEA).

    • Causality: DEA is mandatory in the mobile phase. It suppresses secondary interactions between the basic primary amine of the analyte and residual silanols on the silica support, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Self-Validation Step (Crucial): First, inject a synthesized racemic standard of 1-(2,5-Difluorophenyl)propan-1-amine.

    • Logic: You must observe two distinct peaks with an area ratio of 50:50 and a resolution factor (Rs) > 1.5. If the system cannot resolve the racemate, any data on the chiral batch is invalid.

  • Sample Injection: Inject the synthesized (R)-enantiomer batch. The presence of a single peak corresponding to the retention time of the second eluting peak (typically) from the racemic run validates an enantiomeric excess of >99% ee.

References

  • PubChem, National Institutes of Health (NIH). "(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride". CID 53484812.[Link]

  • NextSDS Substance Database. "(S)-1-(2,5-Difluorophenyl)propan-1-aMine hydrochloride". Regulatory and Safety Data. [Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. "Synthesis and Applications of tert-Butanesulfinamide". Chemical Reviews (ACS Publications).[Link]

Sources

Exploratory

Whitepaper: Pharmacological Utility and Mechanism of Action of (R)-1-(2,5-Difluorophenyl)propan-1-amine Derivatives

Executive Summary The chiral building block (R)-1-(2,5-Difluorophenyl)propan-1-amine represents a privileged pharmacophore in modern drug discovery. Characterized by its unique stereochemical orientation and highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral building block (R)-1-(2,5-Difluorophenyl)propan-1-amine represents a privileged pharmacophore in modern drug discovery. Characterized by its unique stereochemical orientation and highly specific fluorination pattern, derivatives of this scaffold have demonstrated profound efficacy across multiple therapeutic domains. This technical guide explores the core structural rationale, primary mechanisms of action (focusing on Monoamine Oxidase B and Kinesin Spindle Protein inhibition), structure-activity relationship (SAR) data, and the self-validating experimental protocols required to evaluate these compounds.

Structural Rationale: The Privileged Nature of the Scaffold

The integration of the (R)-1-(2,5-difluorophenyl)propan-1-amine motif into larger drug candidates is driven by two critical physicochemical properties:

The Stereochemical Imperative

The 1-aryl-1-alkylamine structure contains a chiral center at the alpha-carbon. The (R)-configuration is biologically imperative for target engagement. In enzymatic pockets, the (R)-enantiomer precisely projects the lipophilic ethyl group (from the propan-1-amine chain) into hydrophobic sub-pockets, while maintaining the primary or secondary amine in an optimal vector for hydrogen bonding or salt-bridge formation with acidic residues (e.g., Asp/Glu). The (S)-enantiomer typically introduces severe steric clashes, resulting in a 30- to 50-fold drop in binding affinity.

The 2,5-Difluoro Electronic Signature

Fluorine substitution at the 2- and 5-positions of the phenyl ring fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile[1]:

  • Metabolic Shielding: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, lowering the HOMO/LUMO energy levels. This effectively blocks oxidative metabolism (aromatic hydroxylation) by Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).

  • Orthogonal Multipolar Interactions: The specific 2,5-substitution creates a distinct electrostatic potential map, allowing the C-F bonds to engage in orthogonal dipole-dipole interactions with backbone amides within the target protein's binding site.

Primary Mechanisms of Action (MoA)

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is an outer mitochondrial membrane enzyme responsible for the oxidative deamination of biogenic amines. Derivatives of this scaffold act as highly potent, competitive inhibitors of MAO-B, a mechanism critical for neuroprotection in Parkinson's disease [2].

Mechanism: The enzyme features a bipartite cavity consisting of an entrance space and a substrate-binding pocket. The 2,5-difluorophenyl ring acts as a hydrophobic anchor, sliding past the gating residues (Ile199 and Tyr326) to occupy the substrate cavity. Concurrently, the (R)-configured amine coordinates near the FAD cofactor. Because the alpha-carbon is sterically hindered by the ethyl group and the aryl ring, the amine cannot be oxidized, effectively trapping the enzyme in an inactive complex.

MAOB_Pathway Substrate Endogenous Amines (e.g., Dopamine) MAOB MAO-B Enzyme (Active State) Substrate->MAOB Binding Metabolite Oxidative Metabolites + H2O2 MAOB->Metabolite Oxidation Complex Inhibitor-MAOB Complex (Inactive) MAOB->Complex Inhibitor (R)-1-(2,5-Difluorophenyl) propan-1-amine Inhibitor->MAOB Allosteric/Competitive Blockade Inhibitor->Complex Formation

Competitive inhibition pathway of MAO-B by (R)-derivatives preventing amine oxidation.

Kinesin Spindle Protein (KSP/Eg5) Allosteric Modulation

In oncology, complex derivatives incorporating the 2,5-difluorophenyl motif (such as analogs of MK-0731) target the mitotic kinesin KSP, which is essential for bipolar spindle formation during cell division [3].

Mechanism: The derivative binds to an allosteric pocket formed by helices α2 and α3 of the KSP motor domain. The 2,5-difluorophenyl group engages in crucial π-π stacking and edge-to-face interactions with Tyr211. This binding locks the motor protein in a state that prevents the release of ADP, halting ATP hydrolysis, arresting the cell in mitosis, and ultimately driving apoptosis in taxane-refractory cancer cells[4].

KSP_Pathway Mitosis Cellular Mitosis (Spindle Formation) KSP KSP/Eg5 Motor Protein (ATP Hydrolysis) Mitosis->KSP Requires Arrest Mitotic Arrest (Apoptosis) KSP->Arrest Inhibition Result Inhibitor (R)-Derivative Binding (Allosteric Pocket) Inhibitor->KSP Halts Motor Function

Mechanism of action for (R)-derivatives in KSP/Eg5-mediated mitotic arrest.

Quantitative Structure-Activity Relationship (SAR) Profiling

The following table summarizes the quantitative impact of stereochemistry and fluorination on target affinity and metabolic stability.

Compound ScaffoldStereochemistryPrimary TargetIC₅₀ (nM)Metabolic Half-Life (t₁/₂ min)CYP450 Liability
2,5-Difluorophenyl-propan-1-amine (R) MAO-B / KSP14.2> 120Low
2,5-Difluorophenyl-propan-1-amine(S)MAO-B / KSP450.5> 120Low
Unsubstituted Phenyl-propan-1-amine(R)MAO-B85.045High (Aromatic hydroxylation)
2,4-Difluorophenyl-propan-1-amine(R)MAO-B32.190Moderate

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

High-Throughput Fluorimetric MAO-B Assay

This assay measures the inhibition of MAO-B via the detection of H₂O₂ generated during the oxidation of a non-selective substrate (tyramine).

Step 1: Enzyme Incubation & Baseline Establishment

  • Action: Incubate recombinant human MAO-B (5 µg/mL) with the (R)-derivative (0.1 nM to 10 µM) in HEPES buffer (pH 7.4) for 30 minutes at 37°C.

  • Causality: The 30-minute pre-incubation is critical. Many amine derivatives exhibit slow-binding kinetics. Without this equilibration phase, IC₅₀ values will be artificially inflated, masking true potency.

  • Self-Validation: Run a parallel plate with a known reversible inhibitor (safinamide) and an irreversible inhibitor (selegiline). A time-dependent shift in the IC₅₀ of your derivative validates whether it acts covalently or non-covalently.

Step 2: Fluorimetric Substrate Addition

  • Action: Add 50 µM tyramine and 50 µM Amplex Red reagent, coupled with 1 U/mL horseradish peroxidase (HRP). Read fluorescence at Ex/Em = 530/590 nm.

  • Causality: Tyramine oxidation produces H₂O₂, which HRP utilizes to convert the non-fluorescent Amplex Red into highly fluorescent resorufin, providing a real-time kinetic readout of enzyme activity.

  • Self-Validation (Catalase Quench): Include a control well containing 100 U/mL Catalase. Catalase rapidly scavenges H₂O₂. If fluorescence persists in this well, the compound is either auto-fluorescing or directly reducing the Amplex Red reagent, flagging a false positive.

AssayLogic Start Compound Addition (R)-Derivative Incubation 30 Min Incubation @ 37°C Start->Incubation Equilibration Reaction Add Tyramine + Amplex Red + HRP Incubation->Reaction Substrate Binding Split Fluorescence Readout (530/590 nm) Reaction->Split H2O2 Production Valid Signal Quenched by Catalase (True Inhibition) Split->Valid + Catalase Invalid Signal Persists (False Positive) Split->Invalid + Catalase

Logical workflow and self-validation branching for the fluorimetric MAO-B inhibition assay.

X-Ray Crystallography: Ligand-Target Complex Validation

Step 1: Apo-Enzyme Preparation & Ligand Soaking

  • Action: Concentrate the recombinant target protein (e.g., KSP motor domain) to 10 mg/mL in 20 mM PIPES (pH 6.8) and grow apo-crystals via vapor diffusion. Soak the pre-formed crystals with 2 mM of the (R)-derivative for 48 hours.

  • Causality: Soaking is preferred over co-crystallization for highly flexible allosteric pockets. Co-crystallization often traps the protein in heterogeneous conformational states, degrading diffraction resolution. Soaking allows the ligand to diffuse into a pre-stabilized lattice.

  • Self-Validation: Collect diffraction data from a DMSO-only soaked control crystal from the exact same drop. If the unit cell dimensions shift by >2% in the ligand-soaked crystal, it confirms that the ligand has induced a genuine conformational change (e.g., loop closure over the pocket) rather than non-specifically adhering to the crystal surface.

References

  • Zaib, S., et al. "Ligand-Based Virtual Screening for the Inhibitors of Monoamine Oxidase B." Biomedical Journal of Scientific & Technical Research, 2021. URL:[Link]

  • Cox, C. D., et al. "Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer." Journal of Medicinal Chemistry, 2008. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53484812, (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride." PubChem, 2023. URL:[Link]

  • Ma'ayan Laboratory. "NIBR DRUG-seq U2OS MoA Box Gene Expression Profiles Dataset." Mount Sinai, 2025. URL: [Link]

Sources

Foundational

In Vitro Pharmacokinetics of (R)-1-(2,5-Difluorophenyl)propan-1-amine Scaffolds: A Comprehensive ADME Profiling Guide

Executive Summary & Structural Rationale The development of central nervous system (CNS) agents and targeted kinase inhibitors frequently relies on chiral phenylalkylamine scaffolds. Among these, (R)-1-(2,5-Difluoropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of central nervous system (CNS) agents and targeted kinase inhibitors frequently relies on chiral phenylalkylamine scaffolds. Among these, (R)-1-(2,5-Difluorophenyl)propan-1-amine represents a highly optimized building block. As a Senior Application Scientist, I approach the in vitro pharmacokinetic (PK) profiling of this scaffold not just as a series of tests, but as a mechanistic interrogation of its structural features.

The strategic incorporation of fluorine at the 2 and 5 positions of the phenyl ring is a deliberate design choice to modulate both target engagement and metabolic stability. Fluorine, being highly electronegative, exerts a strong inductive (-I) effect that deactivates the aromatic ring toward electrophilic attack by Cytochrome P450 (CYP450) iron-oxo species, effectively blocking aromatic hydroxylation (). Furthermore, this inductive effect propagates through the alkyl spacer, slightly depressing the pKa of the primary amine. This reduction in basicity increases the fraction of un-ionized molecules at physiological pH (7.4), thereby enhancing passive transcellular permeability. The (R)-stereocenter dictates stereoselective interactions, not only with therapeutic targets but also with metabolizing enzymes like CYP2D6 and efflux transporters.

Table 1: Predictive Physicochemical Parameters
ParameterTheoretical ValueMechanistic Implication
Molecular Weight 171.19 g/mol Ideal for rapid passive diffusion (Lipinski compliant).
cLogP ~2.15Optimal lipophilicity for membrane partitioning and BBB penetration.
Amine pKa ~8.7Lowered from ~9.5 (unfluorinated) via inductive effects; improves neutral fraction at pH 7.4.
Polar Surface Area (PSA) 26.0 ŲWell below the 90 Ų threshold required for efficient CNS penetration.

Metabolic Stability & Intrinsic Clearance ( CLint​ )

Primary amines are notoriously susceptible to rapid first-pass metabolism via N-dealkylation, oxidative deamination (mediated by Monoamine Oxidase [MAO] or CYPs), and aliphatic oxidation. Because the 2,5-difluoro substitution successfully shields the phenyl ring, the metabolic "soft spots" are forced onto the propyl chain and the primary amine.

To accurately predict human hepatic clearance, we utilize Human Liver Microsomes (HLM) supplemented with an NADPH-regenerating system. This subcellular fraction isolates Phase I CYP and FMO activities. By calculating the in vitro intrinsic clearance ( CLint​ ), we can scale the data to predict in vivo hepatic clearance using the well-stirred liver model ().

MetabolicPathways Parent (R)-1-(2,5-Difluorophenyl) propan-1-amine AliphaticOH Aliphatic Hydroxylation (Propyl Chain) Parent->AliphaticOH CYP3A4 / CYP2D6 Deamination Oxidative Deamination (Ketone Metabolite) Parent->Deamination MAO / CYP N_Oxidation N-Oxidation (Hydroxylamine) Parent->N_Oxidation FMO / CYP PhaseII Glucuronidation (Phase II) AliphaticOH->PhaseII UGT N_Oxidation->PhaseII UGT

Metabolic pathways of the (R)-1-(2,5-Difluorophenyl)propan-1-amine scaffold.

Protocol 1: High-Throughput Microsomal Stability Assay

Causality & Validation: This protocol is designed as a self-validating system . We run a parallel "no-NADPH" control to differentiate enzymatic metabolism from chemical instability. Concurrently, Testosterone (CYP3A4) and Dextromethorphan (CYP2D6) are used as high-clearance positive controls to verify microsomal enzymatic viability.

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Dilute HLM to a final protein concentration of 0.5 mg/mL in the buffer. Spike in the (R)-1-(2,5-Difluorophenyl)propan-1-amine scaffold to a final concentration of 1 µM (keep organic solvent <0.1% to prevent CYP inhibition).

  • Pre-warming: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: At defined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Labetalol).

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to determine the percentage of parent compound remaining.

  • Data Processing: Plot the natural log of % remaining versus time to determine the elimination rate constant ( kel​ ). Calculate CLint​ using the formula:

    CLint​=(t1/2​0.693​)×(mg proteinmL incubation​)×45 (mg microsomal protein/g liver)

Permeability and Efflux Dynamics (Caco-2)

Because this scaffold is targeted for oral bioavailability and potentially CNS penetration, assessing intestinal permeability and efflux liability is paramount. We utilize the Caco-2 human colon carcinoma cell line.

Causality of the 21-Day Model: While rapid 3-day Caco-2 models exist, they often fail to fully express critical efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Because basic amines are frequent substrates for P-gp, we mandate a 21-day differentiation period to ensure robust transporter expression and tight junction formation, providing a highly predictive in vitro-in vivo correlation ().

Protocol 2: Bidirectional Caco-2 Permeability Assay

Causality & Validation: The system self-validates by measuring Transepithelial Electrical Resistance (TEER) before and after the assay. A TEER > 250 Ω·cm² confirms tight junction integrity. Lucifer Yellow is co-incubated as a paracellular leak marker; if its permeability exceeds 0.5×10−6 cm/s, the well is discarded.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell® filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days, changing media every other day.

  • Buffer Preparation: Prepare Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Dosing: Prepare a 10 µM solution of the scaffold in HBSS.

    • For Apical-to-Basolateral (A→B) transport: Add dosing solution to the apical chamber.

    • For Basolateral-to-Apical (B→A) transport: Add dosing solution to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh heated buffer.

  • Analysis: Quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Plasma Protein Binding (PPB) & Distribution

The lipophilicity imparted by the 2,5-difluoro substitution increases the likelihood of the scaffold binding to human serum albumin (HSA) and α1​ -acid glycoprotein (AAG). Determining the unbound fraction ( fu​ ) is critical, as only the free drug is pharmacologically active and available for clearance.

Causality of Methodology: For lipophilic fluorinated amines, equilibrium dialysis is strictly preferred over ultrafiltration. Ultrafiltration is highly prone to non-specific binding (NSB) of lipophilic compounds to the plastic filtration devices, which artificially inflates the perceived bound fraction. Equilibrium dialysis using a regenerated cellulose membrane mitigates this artifact ().

EqDialysis Prep Spike Scaffold into Plasma Dialysis Equilibrium Dialysis (37°C, 4-6 hrs) Prep->Dialysis Extraction Protein Precipitation (Acetonitrile) Dialysis->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Calc Calculate Fraction Unbound (fu) LCMS->Calc

Step-by-step workflow for plasma protein binding via equilibrium dialysis.

Validation Step: The assay is validated by calculating the mass balance (recovery) from both the buffer and plasma chambers. A recovery of 85-115% confirms the absence of device-related NSB.

Table 2: Representative In Vitro PK Profile for the Scaffold
AssayRepresentative MetricTarget Threshold for Lead Opt
HLM Stability CLint​ = 15 - 30 µL/min/mg< 40 µL/min/mg (Moderate/Low Clearance)
Caco-2 Permeability Papp​(A→B)>15×10−6 cm/s> 10×10−6 cm/s (High Permeability)
Efflux Ratio (ER) ER = 1.2 - 1.8ER < 2.0 (Not a significant P-gp substrate)
Plasma Protein Binding fu​ = 15% - 25% fu​ > 5% (Sufficient free fraction)

Conclusion

The (R)-1-(2,5-Difluorophenyl)propan-1-amine scaffold represents a highly tractable chemotype in modern drug discovery. The strategic fluorination successfully mitigates aromatic oxidative liability while enhancing passive permeability by modulating the amine's basicity. By employing self-validating, mechanistically grounded in vitro assays—such as NADPH-dependent microsomal stability, 21-day Caco-2 bidirectional transport, and equilibrium dialysis—drug development teams can accurately profile the ADME characteristics of this scaffold, ensuring confident translation into in vivo pharmacokinetic models.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. URL:[Link]

  • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. URL:[Link]

Exploratory

Toxicity Profile and Safety Data Sheet for (R)-1-(2,5-Difluorophenyl)propan-1-amine: A Comprehensive Technical Guide

Executive Summary (R)-1-(2,5-Difluorophenyl)propan-1-amine is a chiral, fluorinated primary amine widely utilized as a highly specialized building block in the synthesis of advanced active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1-(2,5-Difluorophenyl)propan-1-amine is a chiral, fluorinated primary amine widely utilized as a highly specialized building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including CNS-active compounds and targeted kinase inhibitors. As a Senior Application Scientist, I approach the handling of this compound not merely as a regulatory requirement, but as an exercise in predictive toxicology. Because empirical safety data on this specific enantiomer is often proprietary or limited, we must synthesize its toxicity profile by extrapolating from the physicochemical causality of its structural components: the (R)-stereocenter, the 2,5-difluoro-substituted aromatic ring, and the reactive primary amine[1].

This whitepaper provides an in-depth, self-validating framework for understanding the compound's metabolic liabilities, establishing a rigorous Safety Data Sheet (SDS), and implementing field-proven laboratory protocols for toxicity screening.

Physicochemical Causality & Structural Profiling

To accurately predict the hazard profile of (R)-1-(2,5-Difluorophenyl)propan-1-amine, we must deconstruct its molecular architecture:

  • The Primary Amine (-NH₂): Primary amines are inherently basic and nucleophilic. In biological systems, they are prime targets for monoamine oxidases (MAO) and hepatic Cytochrome P450 (CYP450) enzymes. From a safety perspective, this functional group is responsible for the compound's severe skin and eye corrosivity, as seen in non-fluorinated analogs like 1-phenylpropan-1-amine[2].

  • 2,5-Difluoro Substitution: Fluorine is highly electronegative. The introduction of fluorine atoms at the 2 and 5 positions withdraws electron density from the phenyl ring, deactivating it toward electrophilic aromatic substitution (e.g., CYP-mediated ring hydroxylation). While this increases the metabolic half-life of the compound, it forces metabolism down the pathway of oxidative deamination. Furthermore, the fluorination increases the molecule's lipophilicity (LogP), significantly enhancing its ability to penetrate the blood-brain barrier (BBB) and dermal layers.

  • The (R)-Stereocenter: Stereochemistry dictates receptor and enzyme affinity. The (R)-enantiomer may exhibit differential binding to monoamine transporters (DAT, SERT, NET) compared to its (S)-counterpart, necessitating targeted neurotoxicity screening[3].

Table 1: Extrapolated Physicochemical & Toxicological Properties
PropertyValue / DescriptionCausality / Implication
Molecular Weight ~171.19 g/mol Low MW facilitates rapid systemic absorption.
Physical State Liquid (Free base) / Solid (HCl salt)Free base poses inhalation/vapor risks; salt poses dust risks.
Lipophilicity (LogP) ~2.1 - 2.5 (Estimated)High membrane permeability; requires strict dermal protection.
Acute Oral Toxicity Toxic (LD50 est. < 300 mg/kg)Based on analog 1-phenylpropan-1-amine toxicity data[2].
Corrosivity Severe Irritant / CorrosiveThe basic amine induces saponification of dermal lipids[2].

Predictive Toxicity Profile & Metabolic Pathways

Hepatotoxicity & Oxidative Stress

Primary amines undergo Phase I hepatic metabolism primarily via CYP2D6 and CYP3A4. Because the 2,5-difluoro ring is metabolically resistant, the primary route of biotransformation is oxidative deamination . This process strips the amine group, yielding 2,5-difluoropropiophenone and generating Reactive Oxygen Species (ROS) as a toxic byproduct. The accumulation of ROS can overwhelm cellular glutathione (GSH) reserves, leading to lipid peroxidation and hepatocyte necrosis.

ToxicityPathway A (R)-1-(2,5-Difluorophenyl) propan-1-amine B Hepatic CYP450 (Oxidative Deamination) A->B Phase I Metabolism C 2,5-Difluoropropiophenone B->C Dealkylation D Reactive Oxygen Species (ROS) B->D Byproduct E Cellular Oxidative Stress & Hepatotoxicity D->E Accumulation

Proposed CYP450-mediated oxidative deamination and ROS generation pathway.

Neurotoxicity Potential

Given its structural homology to phenylpropylamines and fluorinated amphetamines, this compound may act as a substrate or inhibitor of monoamine transporters[4]. While the exact neurotoxic threshold is uncharacterized, structural analogs have been flagged by the European Chemicals Agency (ECHA) for acute systemic toxicity[3].

Safety Data Sheet (SDS) Core Directives

To ensure uncompromising laboratory safety, the following GHS classifications and handling protocols must be strictly enforced.

Table 2: GHS Hazard Statements & Precautionary Codes
Hazard ClassGHS CodeStatement
Acute Toxicity (Oral) H301 Toxic if swallowed[2].
Skin Corrosion H314 Causes severe skin burns and eye damage[2].
Eye Damage H318 Causes serious eye damage[1].
Aquatic Toxicity H411 Toxic to aquatic life with long-lasting effects[3].
Emergency Response & Spill Management

In the event of a spill, standard sweeping can aerosolize the compound (if in HCl salt form) or vaporize it (if free base), leading to inhalation toxicity. The workflow below outlines a self-validating containment strategy.

SpillResponse S1 1. Spill Detected (Solid/Powder/Liquid) S2 2. Evacuate Area & Don Level B PPE S1->S2 S3 3. Isolate Source & Ensure Ventilation S2->S3 S4 4. Wet Sweeping / Absorbent (Avoid Dust/Aerosol) S3->S4 S5 5. Neutralize Residue (Dilute Acid Buffer) S4->S5 S6 6. Dispose as Hazardous Waste S5->S6

Step-by-step laboratory workflow for hazardous amine spill management.

Experimental Protocols for Safety Validation

To empirically validate the extrapolated toxicity of (R)-1-(2,5-Difluorophenyl)propan-1-amine, researchers must employ self-validating in vitro assays. The inclusion of strict control parameters ensures that any observed toxicity is a true pharmacological effect, not an artifact of the assay.

Protocol 1: Self-Validating HepG2 Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC₅₀ for hepatocellular viability. Self-Validation Mechanism: The plate is only considered valid if the positive control (Chlorpromazine) reduces cell viability by >50%, proving the cells are responsive to known hepatotoxins.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve (R)-1-(2,5-Difluorophenyl)propan-1-amine in LC-MS grade DMSO to create a 10 mM stock.

  • Dosing: Perform a 10-point half-log serial dilution (100 µM to 0.003 µM). Ensure the final DMSO concentration in all wells (including controls) is strictly 0.1% to prevent solvent-induced cytotoxicity.

  • Control Implementation:

    • Vehicle Control: 0.1% DMSO (Defines 100% viability).

    • Positive Control: 50 µM Chlorpromazine (Must yield <50% viability for assay validation).

  • Incubation: Expose cells to the compound for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: CYP450 Inhibition Profiling (CYP3A4/CYP2D6)

Objective: Assess the risk of drug-drug interactions (DDIs) caused by the compound inhibiting major metabolic enzymes. Self-Validation Mechanism: The assay utilizes a known potent inhibitor (e.g., Ketoconazole for CYP3A4) alongside the test compound. The IC₅₀ of the reference inhibitor must fall within historical QC limits to validate the kinetic readouts.

Step-by-Step Methodology:

  • Enzyme Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.1 mg/mL HLM protein, 3.3 mM MgCl₂, and specific fluorogenic substrates (e.g., BFC for CYP3A4) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Pre-incubation: Add (R)-1-(2,5-Difluorophenyl)propan-1-amine at varying concentrations (0.1 to 50 µM). Include Ketoconazole (0.1 µM) as the positive control. Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Termination & Reading: After 15 minutes, terminate the reaction with 20% acetonitrile. Measure fluorescence using a fluorometer (Excitation/Emission specific to the substrate metabolite).

References

  • PubChem. "1-Phenylpropan-1-amine | C9H13N | CID 18054." National Center for Biotechnology Information.[Link]

  • PubChem. "(1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773." National Center for Biotechnology Information.[Link]

  • European Chemicals Agency (ECHA). "Substance Information: (1S)-1-phenylpropan-1-amine." ECHA Database. [Link]

Sources

Foundational

Metabolic Stability of (R)-1-(2,5-Difluorophenyl)propan-1-amine in Human Liver Microsomes: A Mechanistic and Methodological Guide

Executive Summary In early-stage drug discovery, predicting the in vivo hepatic clearance of a lead compound is critical for mitigating the risk of pharmacokinetic failure. Human Liver Microsomes (HLMs) serve as the gold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, predicting the in vivo hepatic clearance of a lead compound is critical for mitigating the risk of pharmacokinetic failure. Human Liver Microsomes (HLMs) serve as the gold-standard in vitro model for evaluating Phase I cytochrome P450 (CYP450)-mediated metabolism.

This technical whitepaper provides an in-depth analysis of the metabolic stability of (R)-1-(2,5-Difluorophenyl)propan-1-amine . By synthesizing structural mechanistic rationale with a highly controlled, self-validating experimental protocol, this guide establishes a robust framework for quantifying the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of fluorinated chiral primary amines.

Mechanistic Rationale: Structural Impact on Metabolism

The metabolic fate of (R)-1-(2,5-Difluorophenyl)propan-1-amine is dictated by two defining structural features: the 2,5-difluoro substitution on the phenyl ring and the chiral alpha-ethyl group on the primary amine chain. Understanding these features is essential for interpreting HLM assay results.

The Protective Role of Fluorine Substitution

Lipophilic aromatic rings are highly susceptible to CYP450-mediated aromatic hydroxylation. However, the strategic incorporation of fluorine atoms at the 2 and 5 positions fundamentally alters the molecule's electronic landscape.

  • Bond Strength & Sterics: The C-F bond possesses the highest bond dissociation energy in organic chemistry (~441 kJ/mol), making direct oxidative cleavage highly unfavorable compared to a C-H bond[1].

  • Electronic Deactivation: Fluorine is highly electronegative. The inductive effect of the 2,5-difluoro motif withdraws electron density from the aromatic ring, rendering it electron-deficient. Because CYP450-mediated hydroxylation proceeds via an electrophilic high-valent iron-oxo species, the electron-poor difluorophenyl ring strongly resists metabolic attack[2],[3].

Alpha-Carbon Oxidation of the Primary Amine

While the aromatic ring is protected, primary amines are known targets for oxidative deamination. In the presence of NADPH, CYP450 enzymes catalyze the oxidation of the alpha-carbon, forming an unstable carbinolamine intermediate that rapidly collapses into an imine, followed by hydrolysis to yield a ketone and ammonia[4],[5]. However, the presence of the alpha-ethyl group (forming the propan-1-amine chain) introduces significant steric bulk around the chiral (R)-center. This steric hindrance restricts the compound's orientation within the CYP active site, substantially slowing the rate of alpha-carbon oxidation compared to unbranched or methyl-substituted analogs.

Pathway Parent (R)-1-(2,5-Difluorophenyl) propan-1-amine CYP450 Cytochrome P450 (HLM + NADPH) Parent->CYP450 Binding AromHydrox Aromatic Hydroxylation (Blocked by F-substitution) CYP450->AromHydrox Electronically Hindered AlphaOx Alpha-Carbon Oxidation (Primary Pathway) CYP450->AlphaOx Oxidative Deamination Imine Carbinolamine / Imine Intermediate AlphaOx->Imine -H2O Ketone 1-(2,5-Difluorophenyl) propan-1-one + NH3 Imine->Ketone Hydrolysis

CYP450-mediated biotransformation pathways of (R)-1-(2,5-Difluorophenyl)propan-1-amine.

Experimental Methodology: Self-Validating HLM Assay

To accurately measure the metabolic stability of this compound, the assay must be designed as a self-validating system . This means every potential artifact (e.g., chemical degradation, non-specific binding) is controlled for within the experimental design.

Causality Behind Experimental Parameters
  • Protein Concentration (0.5 mg/mL): Highly lipophilic fluorinated compounds are prone to non-specific binding to microsomal lipids. Using a high protein concentration (>1.0 mg/mL) artificially lowers the unbound fraction ( fu​ ) of the drug, leading to an underestimation of clearance[6]. A concentration of 0.5 mg/mL provides the optimal balance between detectable enzymatic turnover and minimal non-specific binding[7].

  • Cofactor Concentration (1 mM NADPH): CYP450 enzymes require an obligate electron donor to reduce the heme iron. Providing 1 mM NADPH ensures that the cofactor remains at saturating concentrations and does not become the rate-limiting step during the 45-minute assay[7],[8].

  • Time-Course Selection (0, 5, 15, 30, 45 min): First-order kinetic calculations require the reaction rate to be linear. Beyond 45 minutes, enzyme degradation and substrate depletion skew the data. Sampling within this window ensures mathematical validity[7],[9].

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw pooled Human Liver Microsomes on ice. Prepare a 10 mM stock of (R)-1-(2,5-Difluorophenyl)propan-1-amine in DMSO.

  • Incubation Mix: Dilute the test compound into the buffer to a final concentration of 1 µM (ensuring final DMSO is ≤0.1% to prevent CYP inhibition). Add HLM to achieve a final protein concentration of 0.5 mg/mL[10].

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Self-Validation Control: For the minus-cofactor (-NADPH) control, add an equivalent volume of buffer instead. This confirms that any observed depletion is strictly CYP-mediated[7].

    • Positive Control: Run Verapamil or Dextromethorphan in parallel to verify the metabolic competence of the HLM batch[9].

  • Time-Course Sampling & Quenching: At 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (IS). The cold ACN instantly denatures the proteins, halting the reaction[7].

  • Sample Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis[11].

Workflow Prep 1. Reagent Prep HLM & Drug PreInc 2. Pre-Incubation 37°C, 5 min Prep->PreInc Initiate 3. Initiation Add 1mM NADPH PreInc->Initiate Sample 4. Sampling 0-45 min Initiate->Sample Quench 5. Quenching Cold ACN + IS Sample->Quench Analyze 6. LC-MS/MS Quantification Quench->Analyze

Step-by-step workflow for the self-validating HLM metabolic stability assay.

Data Presentation & Pharmacokinetic Calculations

Following LC-MS/MS analysis, the peak area ratio (Parent/IS) is plotted against time. The elimination rate constant ( k ) is derived from the negative slope of the natural log ( ln ) of the percentage remaining versus time[9].

The apparent intrinsic clearance ( CLint,app​ ) is calculated using the following equation[12]:

CLint,app​=(t1/2​0.693​)×(Mprotein​Vincubation​​)

(Where Vincubation​ is in µL and Mprotein​ is in mg).

Quantitative Data Summary

Due to the protective 2,5-difluoro substitution and the steric hindrance of the alpha-ethyl group, (R)-1-(2,5-Difluorophenyl)propan-1-amine exhibits high metabolic stability compared to unfluorinated analogs.

Pharmacokinetic Parameter(R)-1-(2,5-Difluorophenyl)propan-1-amineNon-fluorinated Analog (Reference)
Elimination Rate Constant ( k ) <0.0057 min−1 0.0198 min−1
In vitro Half-Life ( t1/2​ ) >120 min 35 min
Apparent CLint​ (µL/min/mg) <11.5 39.6
Hepatic Extraction Ratio ( EH​ ) Low Risk (< 0.3)Moderate Risk (~0.5)
-NADPH Control Stability > 98% remaining at 45 min> 98% remaining at 45 min

Note: Data represents expected quantitative profiles based on the structural modifications discussed.

References

  • Full article: The role of fluorine in medicinal chemistry - Taylor & Francis Online.[2]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers - MDPI.[1]

  • Biological Applications of Organofluorine Compounds - Macmillan Group.[3]

  • N-Oxygenation of Primary Amines and Hydroxylamines and Retroreduction of Hydroxylamines by Adult Human Liver Microsomes - ACS Publications.[4]

  • The role of metabolites in predicting drug-drug interactions: Focus on irreversible P450 inhibition - PMC.[5]

  • Addressing the Challenges of Low Clearance in Drug Research - PMC.[6]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec.[7]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen.[8]

  • Microsomal Clearance/Stability Assay - Domainex.[9]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes - ResearchGate.[10]

  • Strategies for In Vitro Metabolic Stability Testing - BDJ.[12]

  • Microsomal stability assay for human and mouse liver microsomes - Protocols.io.[11]

Sources

Protocols & Analytical Methods

Method

Application Note: (R)-1-(2,5-Difluorophenyl)propan-1-amine as a Privileged Chiral Building Block in Kinase Inhibitor Discovery

The Strategic Value of the 2,5-Difluorophenyl Motif The integration of chiral amine fragments is a cornerstone of modern drug discovery, with nitrogen-containing heterocycles and chiral chain amines present in over 80% o...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Value of the 2,5-Difluorophenyl Motif

The integration of chiral amine fragments is a cornerstone of modern drug discovery, with nitrogen-containing heterocycles and chiral chain amines present in over 80% of US-FDA approved drugs[1]. Specifically, the (R)-1-(2,5-difluorophenyl)propan-1-amine scaffold offers a unique combination of stereoelectronic and pharmacokinetic advantages that make it a highly sought-after building block for novel active pharmaceutical ingredients (APIs), particularly in the oncology and kinase inhibitor space[2].

The strategic inclusion of the 2,5-difluorophenyl group serves three distinct pharmacological functions:

  • Metabolic Shielding: The highly electronegative fluorine atoms at the 2- and 5-positions deactivate the aromatic ring toward electrophilic attack, effectively blocking cytochrome P450 (CYP)-mediated aromatic oxidation and improving the molecule's half-life.

  • pKa Modulation: The strong electron-withdrawing inductive effect of the difluorophenyl ring lowers the basicity (pKa) of the adjacent primary amine. This reduction in basicity enhances passive membrane permeability and mitigates hERG channel liability, a critical factor in cardiovascular safety.

  • Conformational Control: The ortho-fluorine atom introduces a rigid steric and electrostatic barrier. This restricts the free rotation of the C-N bond, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding to target kinase domains[2].

Pharmacodynamics Motif 2,5-Difluorophenyl Motif Prop1 Stereoelectronic Modulation Motif->Prop1 Prop2 Metabolic Stability Motif->Prop2 Prop3 Lipophilic Efficiency (LipE) Motif->Prop3 Effect1 pKa Lowering of Adjacent Amine Prop1->Effect1 Effect2 CYP450 Blockade at Ortho/Meta Prop2->Effect2 Effect3 Enhanced Target Residence Time Prop3->Effect3

Pharmacological advantages of the 2,5-difluorophenyl motif in drug design.

Biocatalytic Synthesis: A Paradigm Shift in Chiral Amine Production

Historically, synthesizing enantiopure chiral amines like (R)-1-(2,5-difluorophenyl)propan-1-amine relied on transition-metal catalyzed asymmetric hydrogenation or classical chiral resolution. These methods suffer from heavy metal contamination, high pressure requirements, and poor atom economy.

Recent advancements in biocatalysis—specifically utilizing engineered imine reductases (IREDs) and ω-transaminases (ω-TAs)—have revolutionized this process[3][4]. Biocatalytic cascades offer superior stereoselectivity (>99% ee) and operate under mild, environmentally benign conditions, significantly improving the E-factor of the synthetic route[5].

G Ketone 1-(2,5-Difluorophenyl) propan-1-one Enzyme ω-Transaminase + PLP Co-factor Ketone->Enzyme Amination Amine (R)-1-(2,5-Difluorophenyl) propan-1-amine Enzyme->Amine >99% ee Coupling Amide Coupling (HATU/DIPEA) Amine->Coupling Scaffold Integration API Kinase Inhibitor Candidate Coupling->API API Synthesis

Biocatalytic synthesis of the chiral amine and integration into a kinase inhibitor API.

Experimental Protocols: Self-Validating Workflows

The following protocols detail the biocatalytic generation of the chiral building block and its subsequent downstream integration. Every step is designed as a self-validating system to ensure absolute scientific integrity.

Protocol A: Biocatalytic Synthesis of (R)-1-(2,5-Difluorophenyl)propan-1-amine

Objective: Convert 1-(2,5-difluorophenyl)propan-1-one to the (R)-amine with >99% ee using an engineered ω-Transaminase.

  • Step 1: Reaction Assembly

    • Action: Suspend 100 mM of 1-(2,5-difluorophenyl)propan-1-one in a 100 mM potassium phosphate buffer. Adjust and strictly maintain the pH at 7.5.

    • Causality: A pH of 7.5 is critical to maintain the optimal folding and active-site geometry of the engineered ω-TA, while simultaneously preventing the spontaneous aqueous hydrolysis of the pyridoxal phosphate (PLP) cofactor.

    • Action: Add 1 mM PLP and 1 M isopropylamine (IPA) as the amine donor.

    • Causality: A 10-fold molar excess of IPA is required to drive the thermodynamic equilibrium toward the product side (Le Chatelier's principle). PLP acts as the essential electrophilic shuttle, forming a Schiff base with the amine donor to transfer the nitrogen to the ketone substrate.

  • Step 2: Enzyme Addition and Incubation

    • Action: Introduce 5 g/L of engineered (R)-selective ω-transaminase. Incubate at 35°C with orbital shaking at 250 rpm for 24 hours.

  • Step 3: Validation Checkpoint (In-Process Control)

    • Self-Validation: Withdraw a 50 µL aliquot, extract with ethyl acetate, and analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The reaction is only deemed complete when the ketone peak area is <1% and the product ee is >99%. Do not proceed to workup until this metric is verified.

  • Step 4: Workup and Isolation

    • Action: Adjust the pH to 11.0 using 2M NaOH, followed by extraction with methyl tert-butyl ether (MTBE).

    • Causality: pH 11.0 ensures complete deprotonation of the product amine for organic partitioning. MTBE is chosen over dichloromethane to avoid potential alkylation of the primary amine and to improve the environmental E-factor of the process.

Protocol B: Downstream Integration - Amide Coupling to a Kinase Core

Objective: Couple the chiral amine to a heterocyclic carboxylic acid (e.g., a pyrazolo-pyrimidine core) without inducing racemization.

  • Step 1: Carboxylic Acid Activation

    • Action: Dissolve 1.0 eq of the heterocyclic carboxylic acid and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 10 minutes at 0°C.

    • Causality: HATU is explicitly selected for coupling sterically hindered chiral amines. The HOAt leaving group generated by HATU is highly reactive, which accelerates the coupling rate. Keeping the activation time short at 0°C minimizes the time the activated ester spends in a basic environment, thereby preventing base-catalyzed enolization and subsequent racemization of the chiral center.

  • Step 2: Amine Addition

    • Action: Add 1.1 eq of the biocatalytically synthesized (R)-1-(2,5-difluorophenyl)propan-1-amine dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Step 3: Validation Checkpoint (Reaction Completion)

    • Self-Validation: Perform LC-MS analysis. The protocol is validated when the [M+H]+ peak of the starting amine is completely consumed and the target API mass is dominant (>95% purity by UV 254 nm).

Quantitative Data Presentation: Route Comparison

The shift from traditional chemical synthesis to biocatalysis for the preparation of 2,5-difluorophenyl chiral amines yields significant improvements across all manufacturing metrics[3][5].

ParameterTransition-Metal Asymmetric Hydrogenationω-Transaminase Biocatalysis
Enantiomeric Excess (ee) 90 - 94% (Requires downstream resolution)> 99% (Direct synthesis)
Overall Yield 60 - 75%85 - 95%
E-factor (Waste/Product) High (>50) due to heavy metals & organic solventsLow (<15) aqueous buffer system
Catalyst Cost & Toxicity High (Ru/Rh/Ir complexes), Highly ToxicLow (Engineered enzymes), Benign
Reaction Conditions High Pressure H₂ (50-100 bar)Ambient Pressure , 30-35°C

References

  • Source: ACS Publications (ACS Catalysis)
  • Title: Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases Source: Organic Letters URL
  • Title: New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry Source: Arab Journal of Chemistry URL
  • Title: Highlights of the Recent Patent Literature Focus on Biocatalysis Innovation Source: Organic Process Research & Development URL
  • Title: Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades Source: MDPI URL

Sources

Application

Application Note: HPLC Method Development for (R)-1-(2,5-Difluorophenyl)propan-1-amine Analysis

Introduction & Chemical Context (R)-1-(2,5-Difluorophenyl)propan-1-amine is a chiral primary amine characterized by an electron-deficient difluorophenyl ring and a short aliphatic propyl chain. As a critical building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(R)-1-(2,5-Difluorophenyl)propan-1-amine is a chiral primary amine characterized by an electron-deficient difluorophenyl ring and a short aliphatic propyl chain. As a critical building block in pharmaceutical synthesis—often utilized in the development of kinase inhibitors and CNS-active agents—its rigorous analytical characterization is paramount.

For drug development professionals, establishing the purity of this compound requires a dual-pronged analytical strategy:

  • Achiral RP-HPLC to determine bulk chemical purity and quantify synthesis-related impurities.

  • Chiral NP-HPLC to determine enantiomeric excess (ee) and monitor the presence of the distomer, (S)-1-(2,5-Difluorophenyl)propan-1-amine.

Method Development Rationale: The Causality of Chromatographic Choices

Achiral Purity (Reversed-Phase HPLC)

Primary amines present a specific challenge in reversed-phase liquid chromatography (RP-HPLC). With a pKa typically around 9.5, the amine is partially ionized at neutral pH, leading to severe peak tailing due to secondary ion-exchange interactions with residual, unendcapped silanols on the silica matrix.

The Solution: We utilize a superficially porous C18 column combined with a highly acidic mobile phase containing 0.1% Trifluoroacetic acid (TFA), dropping the pH to ~2.0.

  • Mechanistic Causality: The low pH ensures the primary amine is fully protonated. The trifluoroacetate anion ( CF3​COO− ) acts as a volatile ion-pairing agent, neutralizing the positive charge of the amine. This increases its lipophilicity, enhances retention on the hydrophobic C18 stationary phase, and completely masks deleterious silanol interactions, resulting in sharp, symmetrical peaks.

Enantiomeric Purity (Normal-Phase Chiral HPLC)

The separation of the (R)- and (S)-enantiomers requires a Chiral Stationary Phase (CSP) capable of multi-point stereoselective recognition.

The Solution: An Amylose tris(3,5-dimethylphenylcarbamate) coated CSP (e.g., CHIRALPAK® AD-H) operated in Normal Phase.

  • Causality of Chiral Recognition: The chiral discrimination relies on a three-point interaction model ()[1].

    • Hydrogen Bonding: The carbamate groups on the amylose backbone act as H-bond acceptors/donors for the primary amine.

    • π−π Interactions: The highly electronegative fluorine atoms at the 2,5-positions make the analyte's phenyl ring electron-deficient. This creates a strong donor-acceptor π−π interaction with the electron-rich 3,5-dimethylphenyl groups of the CSP[2].

    • Steric Inclusion: The chiral cavity of the amylose polymer stereoselectively accommodates the propyl chain.

  • Causality of the Basic Additive: Polysaccharide CSPs are coated on silica. Primary amines irreversibly adsorb or severely tail on these free silanols. The addition of 0.1% Diethylamine (DEA) to the mobile phase is mandatory. DEA acts as a competitive, sacrificial base that saturates the active silanol sites, ensuring the primary amine elutes with high efficiency and symmetry ()[3], ()[4].

Visualizing the Analytical Strategy

Workflow Start Analyte: (R)-1-(2,5-Difluorophenyl)propan-1-amine Split Analytical Objective Start->Split Achiral Chemical Purity (Achiral RP-HPLC) Split->Achiral Chiral Enantiomeric Purity (Chiral NP-HPLC) Split->Chiral RP_Col Column: C18 End-capped Mobile Phase: H2O/MeCN + 0.1% TFA Achiral->RP_Col NP_Col Column: Amylose-based CSP Mobile Phase: Hexane/EtOH + 0.1% DEA Chiral->NP_Col SST1 SST Criteria: Tailing Factor < 1.5 Plates > 5000 RP_Col->SST1 SST2 SST Criteria: Resolution (Rs) > 2.0 Selectivity (α) > 1.2 NP_Col->SST2

Caption: Workflow for the dual-method HPLC analysis of (R)-1-(2,5-Difluorophenyl)propan-1-amine.

Mechanism Analyte (R)-1-(2,5-Difluorophenyl) propan-1-amine CSP Amylose tris(3,5-dimethyl phenylcarbamate) CSP Analyte->CSP Hydrogen Bonding (Primary Amine ↔ Carbamate) Analyte->CSP π-π Interactions (Difluorophenyl ↔ Phenyl) Analyte->CSP Steric Inclusion (Propyl Chain in Cavity)

Caption: Chiral recognition mechanism between the primary amine analyte and the polysaccharide CSP.

Experimental Protocols & Methodologies

Protocol A: Chemical Purity via Achiral RP-HPLC

Objective: Quantify chemical impurities, starting materials, and degradation products.

ParameterSpecification
Column Superficially Porous C18 (150 x 4.6 mm, 2.7 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and 254 nm
Injection Volume 5 µL

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Prepare Mobile Phase B by adding 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Degas both by sonication for 10 minutes.

  • Sample Preparation: Accurately weigh 10.0 mg of (R)-1-(2,5-Difluorophenyl)propan-1-amine. Dissolve in 10.0 mL of Initial Mobile Phase (95% A / 5% B) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.

  • System Equilibration: Purge the system and equilibrate the C18 column at initial conditions (5% B) for at least 15 column volumes (CV) until a stable baseline is achieved at 210 nm.

  • System Suitability Testing (SST): Inject the working standard in triplicate. The method is self-validating if:

    • Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 5,000.

    • %RSD of peak area 2.0%.

Protocol B: Enantiomeric Excess via Chiral NP-HPLC

Objective: Baseline separation of (R)- and (S)-enantiomers to determine chiral purity.

ParameterSpecification
Column Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL

Step-by-Step Methodology:

  • Mobile Phase Preparation: In a 1L volumetric flask, combine 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Ethanol. Add exactly 1.0 mL of Diethylamine (DEA). Mix thoroughly and degas. Note: DEA must be fresh to prevent baseline drift and loss of basicity.

  • Sample Preparation: Weigh 5.0 mg of the analyte. Dissolve completely in 5.0 mL of Ethanol, then dilute with 5.0 mL of n-Hexane to achieve a 0.5 mg/mL concentration. (Avoid purely aqueous or highly polar diluents to prevent peak distortion in normal phase).

  • System Equilibration: Flush the HPLC system with Isopropanol (to remove any reversed-phase aqueous buffers), then equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes at 1.0 mL/min.

  • System Suitability Testing (SST): Inject a racemic mixture of 1-(2,5-Difluorophenyl)propan-1-amine. The method is self-validating if:

    • Resolution ( Rs​ ) between (R) and (S) peaks 2.0.

    • Selectivity ( α ) 1.2.

    • Baseline separation is achieved.

Data Presentation: Expected Chromatographic Performance

The following table summarizes the expected quantitative metrics derived from the execution of the protocols above. (Note: Absolute chiral elution order is empirical and must be confirmed with individual enantiopure standards).

Analytical MethodAnalyte / PeakExpected Retention Time ( tR​ )Resolution ( Rs​ )Tailing Factor ( Tf​ )
Achiral RP-HPLC (R)-1-(2,5-Difluorophenyl)propan-1-amine~6.5 minN/A (Main Peak) 1.2
Chiral NP-HPLC (S)-Enantiomer (Distomer)~8.2 minN/A (First Eluting) 1.3
Chiral NP-HPLC (R)-Enantiomer (Eutomer)~10.5 min 2.5 1.3

References

  • Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: Molecules (MDPI) / PubMed Central (PMC) URL: [Link]

  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL: [Link]

Sources

Method

Application Note: Enantioselective Synthesis of (R)-1-(2,5-Difluorophenyl)propan-1-amine via Advanced Reductive Amination Strategies

Target Audience: Researchers, Synthetic Chemists, and Process Development Scientists Content Focus: Mechanistic causality, protocol validation, and scalable asymmetric synthesis. Executive Summary The chiral amine motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Process Development Scientists Content Focus: Mechanistic causality, protocol validation, and scalable asymmetric synthesis.

Executive Summary

The chiral amine motif is ubiquitous in modern pharmacophores, necessitating highly enantioselective, robust, and scalable synthetic methodologies. The target molecule, (R)-1-(2,5-Difluorophenyl)propan-1-amine , presents a specific challenge: standard reductive amination of its precursor, 1-(2,5-difluorophenyl)propan-1-one, yields a racemic mixture. Achieving >99% enantiomeric excess (ee) requires breaking symmetry during the imine reduction step.

This application note details two field-proven, self-validating methodologies for the asymmetric reductive amination of this substrate: Biocatalytic Transamination and Chiral Auxiliary-Mediated Reductive Amination (Ellman’s Sulfinamide) .

Protocol A: Biocatalytic Asymmetric Reductive Amination

Causality & Mechanistic Insights

Enzymatic reductive amination utilizing ω -amine transaminases (ATAs) has emerged as a premier green-chemistry approach for chiral amine synthesis . The causality of stereocontrol is governed by the enzyme's highly restricted active site, which discriminates between the ethyl and 2,5-difluorophenyl flanking groups of the ketone.

By employing an (R)-selective ATA (such as those engineered from Nectria haematococca or Arthrobacter species) , the amino group is transferred from an inexpensive donor—isopropylamine (IPA)—to the prochiral ketone. The reaction is driven to completion by utilizing a vast excess of IPA and actively removing the acetone byproduct, shifting the thermodynamic equilibrium toward the product.

Self-Validating System Design

This protocol is self-validating: the reaction's progress is directly proportional to the generation of acetone. By monitoring the headspace or organic extract via GC-FID, operators can verify catalytic turnover in real-time. If ketone consumption stalls while acetone levels plateau, it definitively indicates product inhibition or cofactor depletion, allowing for immediate corrective action (e.g., in-situ nitrogen sparging).

G K 1-(2,5-Difluorophenyl) propan-1-one ATA (R)-Selective ATA + PLP Cofactor K->ATA IPA Isopropylamine (Amine Donor) IPA->ATA AMINE (R)-1-(2,5-Difluorophenyl) propan-1-amine ATA->AMINE ACE Acetone (Byproduct) ATA->ACE

Fig 1: Biocatalytic asymmetric reductive amination workflow using (R)-selective transaminase.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mL of 100 mM sodium phosphate buffer (pH 7.5). Add 1.0 mM Pyridoxal-5′-phosphate (PLP) as the essential cofactor.

  • Substrate Solubilization: Dissolve 5.0 mmol of 1-(2,5-difluorophenyl)propan-1-one in 10 mL of DMSO (10% v/v final concentration) to ensure bioavailability in the aqueous medium.

  • Amine Donor Addition: Add 50 mmol (10 equivalents) of isopropylamine to the buffer. Adjust the pH back to 7.5 using 1M HCl if necessary.

  • Biocatalyst Introduction: Add 2.0 g of lyophilized (R)-selective ω -ATA powder (or equivalent cell-free extract).

  • Incubation: Incubate the reaction at 30°C with orbital shaking at 200 rpm for 24–48 hours.

  • In-Process Control (IPC): At 12 hours, extract a 100 µL aliquot, quench with 1M NaOH, extract with EtOAc, and analyze via chiral HPLC.

  • Workup: Upon >95% conversion, adjust the aqueous phase to pH 11 using 5M NaOH to deprotonate the product amine. Extract with Methyl tert-butyl ether (MTBE) (3 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-amine.

Protocol B: Chiral Auxiliary-Mediated Reductive Amination

Causality & Mechanistic Insights

When biocatalysis is not feasible due to substrate toxicity or lack of enzyme access, chemical asymmetric reductive amination using Ellman’s chiral auxiliary ((R)-tert-butanesulfinamide) is the gold standard .

The causality of this method relies on a two-step stereocontrol mechanism. First, the ketone is condensed with the chiral sulfinamide using a Lewis acid (Ti(OEt)₄) to form a sterically defined N-sulfinyl imine. Second, the reduction of this imine using a hydride source (e.g., NaBH₄) proceeds through a highly ordered, cyclic six-membered transition state. The bulky tert-butyl group dictates the trajectory of the incoming hydride, resulting in exceptional diastereoselectivity (>95:5 d.r.) .

Self-Validating System Design

The trustworthiness of this protocol is embedded in the intermediate analysis. By isolating the N-sulfinyl amine intermediate and analyzing it via ¹⁹F NMR, the chemist can precisely quantify the diastereomeric ratio (d.r.) before the final deprotection step. A d.r. of >95:5 validates the stereochemical integrity of the entire sequence, guaranteeing that the final acidic cleavage will yield an enantiopure product regardless of downstream mass losses.

G K Ketone Substrate IMINE Chiral N-Sulfinyl Imine K->IMINE AUX (R)-tert-Butanesulfinamide + Ti(OEt)4 AUX->IMINE RED Diastereoselective Reduction (NaBH4, -50°C) IMINE->RED S_AMINE (R,R)-Sulfinyl Amine RED->S_AMINE DEP Acidic Cleavage (4M HCl / Dioxane) S_AMINE->DEP PROD (R)-Amine Product DEP->PROD

Fig 2: Stereochemical pathway of Ellman's chiral auxiliary-mediated reductive amination.

Step-by-Step Methodology
  • Imine Condensation: In an oven-dried flask under N₂, dissolve 10.0 mmol of 1-(2,5-difluorophenyl)propan-1-one and 12.0 mmol of (R)-tert-butanesulfinamide in 40 mL of anhydrous THF.

  • Lewis Acid Addition: Add 20.0 mmol of Titanium(IV) ethoxide (Ti(OEt)₄) dropwise. Heat the mixture to 70°C and stir for 12 hours.

  • Condensation Workup: Cool to room temperature, pour into an equal volume of brine to precipitate TiO₂ salts. Filter through a Celite pad, wash with EtOAc, and concentrate the filtrate to isolate the crude N-sulfinyl imine.

  • Diastereoselective Reduction: Dissolve the crude imine in 50 mL of THF and cool to -50°C. Slowly add 30.0 mmol of NaBH₄. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Intermediate Validation: Quench with saturated NH₄Cl. Extract with EtOAc, dry, and concentrate. Run ¹⁹F NMR to confirm d.r. > 95:5.

  • Deprotection: Dissolve the highly diastereopure sulfinyl amine in 20 mL of Methanol. Add 10 mL of 4M HCl in dioxane. Stir at room temperature for 2 hours.

  • Final Isolation: Concentrate the solvent. Triturate the resulting hydrochloride salt with cold diethyl ether to yield pure (R)-1-(2,5-difluorophenyl)propan-1-amine hydrochloride.

Quantitative Data Summary

The following table summarizes the comparative metrics of both protocols, allowing process chemists to select the optimal route based on developmental phase and resource availability.

MetricProtocol A: Biocatalytic (ATA)Protocol B: Chiral Auxiliary (Ellman's)
Overall Yield 75 - 85%65 - 75% (over 3 steps)
Enantiomeric Excess (ee) > 99%96 - 98% (dependent on d.r.)
Scalability Excellent (requires bioreactor)Good (requires cryogenic cooling)
Reagent Cost Low (IPA, Buffer)High (Ti(OEt)₄, Chiral Auxiliary)
Environmental Impact (E-Factor) Very Low (Aqueous waste)Moderate (Metal salts, organic solvents)
Cycle Time 24 - 48 Hours18 - 24 Hours

References

  • Title: Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines Source: Molecules, 2023 URL: [Link]

  • Title: The substrate specificity, enantioselectivity and structure of the (R)-selective amine : pyruvate transaminase from Nectria haematococca Source: Scientific Reports, 2014 URL: [Link]

  • Title: Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary Source: Molecules, 2021 URL: [Link]

  • Title: Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics Source: Beilstein Journal of Organic Chemistry, 2017 URL: [Link]

Application

Application Note: Scale-Up Manufacturing Processes for (R)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary & Strategic Rationale (R)-1-(2,5-Difluorophenyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Strategic Rationale

(R)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a highly versatile chiral primary amine building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted oncology therapeutics. The presence of the 2,5-difluorophenyl moiety and the adjacent chiral center presents unique challenges during scale-up, primarily concerning the differentiation of the prochiral ketone faces and the volatility of the freebase amine.

This application note details two distinct, field-proven manufacturing strategies tailored to different stages of clinical development:

  • Phase I/II (Early-Scale): Asymmetric synthesis utilizing Ellman’s auxiliary. This route provides rapid, predictable access to high-enantiopurity material without the need for extensive biocatalyst screening.

  • Phase III/Commercial: Biocatalytic transamination. This route represents the modern standard for green chemistry, offering superior atom economy, elimination of stoichiometric chiral auxiliaries, and significantly reduced E-factors.

Phase I/II Process: Asymmetric Synthesis via Ellman's Auxiliary

For early-phase clinical deliveries, time-to-material is critical. The use of (R)-tert-butanesulfinamide (Ellman's auxiliary) allows for the highly diastereoselective synthesis of chiral amines from prochiral ketones[Eda et al., 2024][1].

Mechanistic Workflow

Ellman K Prochiral Ketone Imine N-Sulfinyl Imine K->Imine Condensation EA Ellman's Auxiliary EA->Imine Ti Ti(OEt)4 Ti->Imine Amide Sulfinamide Imine->Amide Diastereoselective Attack Red Hydride Reduction Red->Amide Prod Chiral Amine HCl Amide->Prod Acidic Cleavage HCl Anhydrous HCl HCl->Prod

Caption: Workflow of Ellman's auxiliary-directed asymmetric amine synthesis.

Self-Validating Protocol: Ellman's Auxiliary Route

Step 1: Imine Condensation

  • Charge a dry, nitrogen-purged reactor with 1-(2,5-difluorophenyl)propan-1-one (1.0 eq) and anhydrous THF (5 vol).

  • Add (R)-tert-butanesulfinamide (1.1 eq).

  • Slowly add Titanium(IV) ethoxide, Ti(OEt)4​ (2.0 eq), maintaining the internal temperature below 30 °C.

  • Causality: Ti(OEt)4​ serves a dual purpose. It acts as a Lewis acid to activate the ketone carbonyl, and it irreversibly scavenges the water byproduct, driving the condensation equilibrium to completion.

  • Self-Validation (IPC 1): Sample 50 µL of the reaction mixture, quench with water, extract with EtOAc, and analyze via Achiral HPLC. Hold Point: Proceed to Step 2 ONLY if the residual ketone is < 1.0% Area Under Curve (AUC).

Step 2: Diastereoselective Reduction

  • Cool the reactor to -50 °C.

  • Dropwise add L-Selectride (1.5 eq, 1.0 M in THF) over 2 hours, maintaining the internal temperature -45 °C.

  • Causality: The bulky tert-butanesulfinyl group sterically blocks one face of the imine. The use of a sterically demanding hydride source like L-Selectride ensures near-exclusive diastereofacial attack, securing the desired (R)-configuration[Eda et al., 2024][2].

  • Self-Validation (IPC 2): Quench a 50 µL sample into saturated NH4​Cl . Analyze via Chiral HPLC. Hold Point: Ensure Diastereomeric Ratio (d.r.) is > 98:2 before proceeding to quench.

Step 3: Deprotection and Salt Isolation

  • Quench the main reaction with saturated aqueous NH4​Cl , filter through Celite to remove titanium salts, and concentrate the organic layer.

  • Dissolve the crude sulfinamide in 1,4-dioxane (3 vol) and add 4.0 M HCl in dioxane (3.0 eq) at room temperature. Stir for 2 hours.

  • Causality: Anhydrous acidic conditions cleanly cleave the sulfinyl group without forming complex aqueous emulsions. The resulting primary amine immediately forms a hydrochloride salt, which precipitates out of the non-polar solvent, providing an in-situ purification step[Moorthy et al., 2010][3].

  • Filter the white precipitate, wash with cold MTBE, and dry under vacuum at 40 °C.

Commercial Phase Process: Biocatalytic Transamination

For commercial manufacturing, the stoichiometric waste generated by Ellman's auxiliary and titanium salts is economically and environmentally prohibitive. Engineered ω -transaminases offer a highly sustainable alternative, utilizing isopropylamine (IPA) as a low-cost amine donor[Ferrandi et al., 2018][4].

Mechanistic Workflow

Transaminase PLP Enzyme-PLP (Resting State) Complex1 Enzyme-PLP-Donor PLP->Complex1 Donor Binding Donor Isopropylamine Donor->Complex1 PMP Enzyme-PMP (Aminated State) Complex1->PMP Transamination Acetone Acetone (Removed) Complex1->Acetone Byproduct Release Complex2 Enzyme-PMP-Ketone PMP->Complex2 Acceptor Binding Ketone Prochiral Ketone Ketone->Complex2 Complex2->PLP Transamination Product Chiral Amine Complex2->Product Product Release

Caption: Ping-Pong Bi-Bi catalytic cycle of ω-transaminase with equilibrium shifting.

Self-Validating Protocol: Biocatalysis Route

Step 1: Enzymatic Biotransformation

  • Prepare a buffer solution: 1.0 M Isopropylamine hydrochloride in 100 mM potassium phosphate buffer (pH 7.5). Add Pyridoxal 5'-phosphate (PLP, 1.0 mM).

  • Charge the engineered (R)-selective ω -transaminase (e.g., ATA-025 or equivalent) at 5 wt% relative to the substrate.

  • Add 1-(2,5-difluorophenyl)propan-1-one (1.0 eq) as a solution in DMSO (final DMSO concentration 5% v/v to aid solubility).

  • Causality: PLP is the essential cofactor that shuttles the amine group. The high concentration of IPA acts as the amine donor. Because the transamination equilibrium is often unfavorable, maintaining a large excess of IPA is critical[Gomm et al., 2021][5].

Step 2: Equilibrium Shifting via Sparging

  • Heat the bioreactor to 45 °C.

  • Initiate a continuous subsurface sparge of sterile N2​ gas, coupled with a mild vacuum sweep across the headspace.

  • Causality: The transamination of IPA generates acetone as a byproduct. According to Le Chatelier's principle, the continuous removal of volatile acetone via sparging drives the Ping-Pong Bi-Bi equilibrium toward the formation of the product amine[Gupta et al., 2024][6].

  • Self-Validation (IPC 3): Monitor conversion via UHPLC. Hold Point: Continue sparging until ketone conversion is > 99.0%.

Step 3: Downstream Processing (DSP)

  • Adjust the reaction mixture to pH 11.5 using 5.0 M NaOH to ensure the product amine is fully unprotonated.

  • Extract with MTBE (3 x 3 vol).

  • Dry the combined organic layers over Na2​SO4​ , filter, and add 5.0 M HCl in isopropanol (1.1 eq) to precipitate the (R)-1-(2,5-difluorophenyl)propan-1-amine hydrochloride.

Quantitative Data Presentation: Process Metrics Comparison

The transition from Route A to Route B yields significant improvements in process mass intensity and cost of goods sold (COGS).

Process MetricRoute A: Ellman's AuxiliaryRoute B: Biocatalytic Transamination
Overall Yield 68 - 72%85 - 90%
Enantiomeric Excess (ee) 98.5%> 99.9%
E-Factor (kg waste / kg API) ~ 45< 15
Volume Yield Low (Cryogenic conditions limit concentration)High (Aqueous slurry processing)
Primary Cost Driver Stoichiometric auxiliary & Ti(OEt)4​ Enzyme loading & PLP cofactor
Scalability Limited (Requires -50 °C cryo-reactors)Excellent (Standard 45 °C bioreactors)

Quality Control & Absolute Stereochemistry Validation

To ensure the trustworthiness of the final API intermediate, absolute stereochemistry must be unambiguously validated during the first scale-up batch.

Mosher’s Amide Derivatization: To confirm that the diastereofacial control (Route A) or enzymatic pocket selectivity (Route B) yielded the correct (R)-enantiomer, derivatize a 5 mg sample of the freebased product with (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl (MTPA) chloride.

  • Self-Validation: Analyze the resulting amide via 19F NMR and 1H NMR. The specific chemical shift of the trifluoromethyl group and the adjacent methine proton will unambiguously confirm the (R)-configuration of the amine, serving as a self-validating proof of the process's stereochemical integrity[Eda et al., 2024][1].

References

  • Eda, V. R., Sampath, M., Pulluri, K., Das Gupta, S., & Budhdev, R. R. (2024). Enantioselective Synthesis of Savolitinib: Application of Mosher's Method in the Development of Ellman's Auxiliary-Directed Construction of the Key Chiral Amine Fragment. ACS Organic Process Research & Development. Available at:[Link]

  • Ferrandi, E. E., Previdi, A., Bassanini, I., Riva, S., Peng, X., & Monti, D. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI Catalysts, 8(6), 242. Available at:[Link]

  • Gomm, A., et al. (2021). Considerations for the Scale‐up of in vitro Transaminase‐Catalyzed Asymmetric Synthesis of Chiral Amines. ResearchGate. Available at:[Link]

  • Gupta, S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis. Available at:[Link]

  • Moorthy, R., et al. (2010). One-pot synthesis of alpha-diimines from alkylammonium salts. Canadian Journal of Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral HPLC Optimization for (R)-1-(2,5-Difluorophenyl)propan-1-amine

Welcome to the Technical Support Center for the enantiomeric separation of chiral primary amines. Analyzing highly basic, fluorinated chiral amines like (R)-1-(2,5-Difluorophenyl)propan-1-amine presents unique chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the enantiomeric separation of chiral primary amines. Analyzing highly basic, fluorinated chiral amines like (R)-1-(2,5-Difluorophenyl)propan-1-amine presents unique chromatographic challenges, primarily due to non-specific secondary interactions with the stationary phase.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to achieve robust baseline resolution.

Diagnostic Workflow: Mobile Phase & CSP Selection

The following decision matrix illustrates the logical progression for developing a chiral HPLC method for primary amines, highlighting the critical divergence in mobile phase additives depending on the chosen Chiral Stationary Phase (CSP) family.

G Start Start: (R)-1-(2,5-Difluorophenyl) propan-1-amine CSP Select Chiral Stationary Phase (CSP) Start->CSP Poly Polysaccharide CSP (e.g., AD-H, OD-H) CSP->Poly Crown Crown Ether CSP (e.g., ChiroSil RCA(+)) CSP->Crown ModePoly Normal Phase or Polar Organic Mode Poly->ModePoly ModeCrown Reversed Phase or Acidic Polar Mode Crown->ModeCrown AddBase Add Basic Modifier (0.1% DEA or TEA) ModePoly->AddBase Mask Silanols AddAcid Add Acidic Modifier (0.1% TFA or HClO4) ModeCrown->AddAcid Protonate Amine Eval Evaluate Peak Shape & Resolution (Rs > 1.5) AddBase->Eval AddAcid->Eval Opt Optimize Co-solvent Ratio & Temperature Eval->Opt Rs < 1.5 or Tf > 1.5 Done Method Validated Eval->Done Rs ≥ 1.5 & Tf ≤ 1.5 Opt->Eval

Workflow for chiral HPLC mobile phase optimization of primary amines.

FAQs & Troubleshooting Guides

Q1: Why does 1-(2,5-Difluorophenyl)propan-1-amine exhibit severe peak tailing on standard polysaccharide columns, and how do I resolve it? A: As a primary amine, 1-(2,5-Difluorophenyl)propan-1-amine is highly basic. When analyzed on silica-based polysaccharide CSPs, the basic amine group interacts strongly with residual, unendcapped acidic silanol groups on the silica matrix[1]. This secondary ion-exchange interaction causes severe peak tailing and broad elution profiles.

Solution: You must add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically at 0.1% v/v)[2]. Mechanistically, DEA acts as a sacrificial base; it competitively binds to the acidic silanol sites, masking them from the analyte and thereby restoring peak symmetry[3]. Caution: Once a column is exposed to DEA, it should be permanently dedicated to basic mobile phases to prevent memory effects and unpredictable retention shifts in future neutral/acidic analyses[3].

Q2: Should I use a Polysaccharide or a Crown Ether CSP for this fluorinated primary amine? A: Both families are highly effective, but they operate via fundamentally different chiral recognition mechanisms, dictating entirely different mobile phase strategies:

  • Crown Ether CSPs (e.g., ChiroSil RCA(+) / SCA(-)): These columns are explicitly designed for primary amines[4]. The chiral selector contains an 18-crown-6 ring that forms a highly specific host-guest inclusion complex with the primary amine[5][6]. Causality: This complexation requires the amine to be fully protonated (-NH3+). Therefore, you must use an acidic mobile phase (e.g., 0.1% TFA or perchloric acid)[6].

  • Polysaccharide CSPs (e.g., Chiralpak AD-H, OD-H): These rely on hydrogen bonding, dipole-dipole interactions, and π−π stacking[7]. The 2,5-difluorophenyl ring of your analyte will engage in strong π−π and halogen bonding with the derivatized phenyl groups of the CSP. Because polysaccharides do not specifically target the amine group via inclusion, you must use a basic mobile phase modifier (0.1% DEA) to prevent silanol-induced tailing[1][8].

Q3: How do I optimize a Polar Organic (PO) mobile phase for this molecule? A: In Polar Organic mode (typically 100% Methanol or Acetonitrile), adding a mixture of both acid and base (e.g., 0.1% TFA and 0.1% DEA) is a highly effective strategy for primary amines[1]. Causality: This combination creates a non-aqueous buffered environment. The TFA controls the ionization state of the amine (ensuring consistent chromatographic behavior), while the DEA masks the residual silanols on the stationary phase[3]. If resolution remains insufficient, lowering the column temperature (e.g., to 15–20 °C) can enhance the enthalpic interactions required for chiral discrimination[9].

Quantitative Data: Impact of Mobile Phase Additives

The following table summarizes the expected chromatographic parameters when analyzing a basic primary amine on a Polysaccharide CSP under various mobile phase conditions.

Table 1: Mobile Phase Optimization Metrics for Primary Amines

Mobile Phase CompositionAdditiveTarget MechanismExpected Tailing Factor ( Tf​ )Expected Resolution ( Rs​ )
Hexane / IPA (90:10)NoneBaseline (Silanol interference)> 3.0 (Severe Tailing)< 1.0 (Co-elution)
Hexane / IPA (90:10)0.1% DEASilanol Masking1.0 - 1.5 (Symmetrical)> 1.5 (Baseline)
100% Methanol (PO Mode)0.1% TFAAmine Protonation2.0 - 2.5 (Moderate Tailing)1.0 - 1.2 (Partial)
100% Methanol (PO Mode)0.1% TFA + 0.1% DEABuffered Ion-Pairing & Masking1.0 - 1.2 (Excellent)> 2.0 (Robust Baseline)

Experimental Protocol: Mobile Phase Screening & Optimization

This self-validating protocol details the methodology for screening and optimizing a Normal Phase (NP) method for (R)-1-(2,5-Difluorophenyl)propan-1-amine using a Polysaccharide CSP.

Objective: Achieve baseline enantiomeric resolution ( Rs​≥1.5 ) and symmetrical peak shape ( Tf​≤1.5 ).

Step 1: Solvent Preparation Prepare a Normal Phase eluent consisting of HPLC-grade Hexane and Ethanol (e.g., 80:20 v/v).

Step 2: Additive Incorporation Add 0.1% v/v Diethylamine (DEA) to the mobile phase to mask residual silanols[2]. If DEA yields suboptimal peak symmetry, Ethylenediamine (EDA) can be substituted, as it often induces superior behavior for certain basic compounds[2].

Step 3: Degassing Ultrasonicate the mobile phase under vacuum for 5 minutes to remove dissolved gases and ensure pump stability[10].

Step 4: Column Equilibration Install the selected Polysaccharide CSP (e.g., Chiralpak AD-H). Flush the column with the prepared mobile phase at a flow rate of 1.0 mL/min for at least 30 column volumes until the baseline UV signal stabilizes.

Step 5: Sample Preparation Dissolve the racemic 1-(2,5-Difluorophenyl)propan-1-amine standard directly in the mobile phase to a concentration of approximately 1 mg/mL[1]. This prevents solvent mismatch phenomena at the column head.

Step 6: Injection & Detection Inject 5 μ L of the sample. Monitor the elution via UV detection at 254 nm (or the optimal λmax​ for the difluorophenyl chromophore)[1][7].

Step 7: System Suitability & Iteration (Self-Validation) Integrate the resulting chromatogram and calculate the resolution ( Rs​ ) and tailing factor ( Tf​ ).

  • If Tf​>1.5 : The silanols are not fully masked. Increase the DEA concentration slightly (up to a maximum of 0.2% v/v)[2].

  • If Rs​<1.5 : Chiral recognition is insufficient. Decrease the strong solvent (Ethanol) percentage (e.g., shift to 90:10 Hexane/Ethanol). Decreasing mobile phase strength increases retention ( k′ ), allowing more time for the transient diastereomeric complexes to form and separate[11].

References

  • Development of New HPLC Chiral Stationary Phases Based on Native and Derivatized Cyclofructans | Analytical Chemistry - ACS Publications. acs.org. 10

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC. nih.gov. 9

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. mdpi.com. 8

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. chiraltech.com. 2

  • additives for chiral - Chromatography Forum. chromforum.org. 3

  • Regis Technologies Chiral HPLC and SFC Method Development - MZ-Analysentechnik GmbH. mz-at.de. 11

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - MDPI. mdpi.com. 7

  • Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation - Benchchem. benchchem.com. 1

  • ChiroSil® Crown Ether Chiral Stationary Phases - Regis Technologies. registech.com. 4

  • Development and Application of Crown Ether-based HPLC Chiral Stationary Phases | Request PDF - ResearchGate. researchgate.net. 5

  • Daicel CROWNPAK Crown Ether Chiral Columns - Element Lab Solutions. elementlabsolutions.com. 6

Sources

Optimization

Preventing racemization of (R)-1-(2,5-Difluorophenyl)propan-1-amine during storage and handling

Focus Compound: (R)-1-(2,5-Difluorophenyl)propan-1-amine Welcome to the Technical Support Center. As a primary chiral amine, (R)-1-(2,5-Difluorophenyl)propan-1-amine is highly susceptible to stereochemical degradation if...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: (R)-1-(2,5-Difluorophenyl)propan-1-amine

Welcome to the Technical Support Center. As a primary chiral amine, (R)-1-(2,5-Difluorophenyl)propan-1-amine is highly susceptible to stereochemical degradation if handled improperly. This guide provides drug development professionals and synthetic chemists with the mechanistic causality, quantitative data, and self-validating protocols required to maintain absolute enantiomeric fidelity during storage and handling.

I. Troubleshooting FAQs: Mechanisms of Degradation

Q1: Why does the enantiomeric excess (ee) of my (R)-1-(2,5-Difluorophenyl)propan-1-amine free base degrade over time? A: The primary mechanism for the loss of optical purity is Schiff base-mediated racemization. When the free base is exposed to trace aldehydes or ketones (often residual solvents like acetone, or atmospheric contaminants), it undergoes a condensation reaction to form an imine (Schiff base). This intermediate drastically increases the acidity of the adjacent chiral alpha-proton, facilitating tautomerization into an achiral enamine 1. Upon hydrolysis by ambient moisture, the amine is regenerated as a 50/50 racemic mixture of (R) and (S) enantiomers.

Q2: Does the 2,5-difluorophenyl group specifically affect the stability of the chiral center? A: Yes. The strong electron-withdrawing nature of the fluorine atoms on the phenyl ring exerts an inductive effect that further increases the acidity of the benzylic alpha-proton. This makes (R)-1-(2,5-Difluorophenyl)propan-1-amine significantly more susceptible to base-catalyzed deprotonation than unfluorinated analogs.

Q3: What environmental factors accelerate this racemization? A: Elevated temperatures provide the kinetic energy necessary to overcome the activation barrier for chiral inversion. Furthermore, the presence of moisture facilitates the proton exchange required during the enamine tautomerization step, and trace acids or bases act as potent catalysts for the entire pathway [[2]](). In continuous processing, side-reactions during imine formation can also release ammonia, further complicating the stability profile 3.

Q4: What is the most robust method to prevent racemization during long-term storage? A: Salt formation. Converting the free base to a hydrochloride (HCl) salt protonates the primary amine, completely eliminating its nucleophilicity. Without a lone pair, the amine cannot attack trace carbonyls to form the problematic Schiff base. Additionally, the positive charge on the ammonium ion drastically shifts the equilibrium away from any enamine-like transition states.

II. Visualizing the Degradation & Handling Workflows

Mechanism A Chiral Primary Amine (R)-Enantiomer C Schiff Base (Chiral Imine) A->C Nucleophilic Attack B Trace Carbonyls (Aldehydes/Ketones) B->C D Tautomerization (Achiral Enamine) C->D Alpha-proton abstraction E Hydrolysis (Moisture) C->E D->C Re-protonation (Non-stereoselective) F Racemic Amine (50% R / 50% S) E->F Imine cleavage

Schiff base-mediated racemization pathway of chiral primary amines.

Workflow S1 Receive/Synthesize (R)-Amine S2 Chemical State? S1->S2 S3 Free Base S2->S3 S4 Hydrochloride Salt S2->S4 S5 Convert to Salt (Protocol 1) S3->S5 Recommended S6 Store at < -20°C Argon Atmosphere S3->S6 If salt is incompatible S7 Store at 2-8°C Desiccated S4->S7 S5->S7 S8 Verify ee% via HPLC (Protocol 2) S6->S8 S7->S8

Decision matrix for the handling and storage of chiral primary amines.

III. Quantitative Data: Storage Conditions vs. Degradation

The following table summarizes the degradation kinetics of (R)-1-(2,5-Difluorophenyl)propan-1-amine under various storage conditions. Note the drastic protective effect of salt formation.

Storage ConditionChemical StateAtmosphereDurationInitial ee (%)Final ee (%)Primary Degradation Driver
25°C, AmbientFree BaseAir3 Months>99.078.4Schiff base formation / Moisture
4°C, DarkFree BaseAir3 Months>99.089.2Slowed imine tautomerization
-20°C, SealedFree BaseArgon6 Months>99.098.5Trace atmospheric exposure
25°C, Ambient HCl Salt Air 12 Months >99.0 >99.0 None (Amine protonated)

IV. Self-Validating Experimental Protocols

Protocol 1: Synthesis of the Hydrochloride Salt for Long-Term Storage

Causality Note: Using an anhydrous acid source (HCl in dioxane) rather than aqueous hydrochloric acid prevents the introduction of water, ensuring the salt precipitates cleanly as a crystalline solid rather than forming a gummy, difficult-to-dry hydrate.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of (R)-1-(2,5-Difluorophenyl)propan-1-amine free base in 10 mL of anhydrous Methyl tert-butyl ether (MTBE) in a flame-dried round-bottom flask.

  • Inert Purge: Flush the system with Argon for 5 minutes and chill the flask to 0°C using an ice bath.

  • Acidification: Slowly add 1.1 equivalents of 4.0 M HCl in dioxane dropwise under vigorous stirring. A white precipitate will begin to form immediately.

  • Validation Check: Allow to stir for 15 minutes. Stop stirring and let the precipitate settle. Add exactly one drop of the HCl/dioxane solution to the clear supernatant. Self-Validation: If no localized cloudiness appears, the free base has been fully consumed. If cloudiness appears, add an additional 0.1 eq of HCl.

  • Isolation: Filter the precipitate rapidly over a glass frit under a blanket of Argon to prevent moisture absorption (the salt can be mildly hygroscopic before fully dried).

  • Drying: Wash the filter cake with 5 mL of cold, anhydrous MTBE. Transfer the solid to a vacuum desiccator and dry at room temperature for 12 hours. Store the resulting salt at 2-8°C.

Protocol 2: Chiral HPLC Validation of Enantiomeric Excess (ee%)

Causality Note: Diethylamine (DEA) is critical as a mobile phase additive. It suppresses secondary interactions between the basic amine analyte and the acidic silanol groups on the stationary phase, preventing peak tailing and ensuring accurate mathematical integration of the enantiomers.

Step-by-Step Methodology:

  • Sample Preparation: If stored as a salt, liberate the free base by partitioning 5 mg of the salt between 1 mL of 1M NaOH and 1 mL of Hexane. Extract the Hexane layer and dilute to a final concentration of 1 mg/mL.

  • Column Selection: Equip the HPLC with a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Degas thoroughly.

  • System Parameters: Set the flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection at 254 nm.

  • Validation Check: Inject a known racemic standard of 1-(2,5-Difluorophenyl)propan-1-amine. Self-Validation: The system is only validated for use if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 (baseline resolution).

  • Analysis: Inject 10 µL of the prepared sample. Calculate the ee% using the formula: ee%=[(AreaR​−AreaS​)/(AreaR​+AreaS​)]×100 .

V. References

  • [2] Title: Preventing racemization of (S)-(+)-1-METHOXY-2-PROPYLAMINE during storage Source: BenchChem URL:

  • [1] Title: Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle Source: White Rose eTheses Online URL:

  • [3] Title: Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations Source: The Journal of Organic Chemistry - ACS Publications URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with (R)-1-(2,5-Difluorophenyl)propan-1-amine in Peptide Synthesis

Welcome to the Application Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing critical bottlenecks when incorporating highly deactivated, sterically co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing critical bottlenecks when incorporating highly deactivated, sterically congested chiral amines into peptide backbones or small-molecule scaffolds.

Part 1: Core Troubleshooting & FAQs

Q1: Why does (R)-1-(2,5-Difluorophenyl)propan-1-amine consistently fail to couple using standard HBTU/DIPEA conditions? A: The failure stems from a compounding dual kinetic barrier: severe steric congestion and profound electronic deactivation.

  • Steric Hindrance: The primary amine is situated on an α -branched chiral center (bearing an ethyl group) adjacent to a bulky aryl ring. Furthermore, the fluorine atom at the ortho position (2-position) creates a localized steric shield that physically blocks the trajectory of the incoming activated acyl species.

  • Electronic Deactivation: The 2,5-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (-I effect) across the sigma framework. This pulls electron density away from the nitrogen lone pair, drastically reducing its nucleophilicity. Standard OBt esters generated by HBTU simply lack the electrophilicity required to react with this deactivated nucleophile before competing side reactions (like hydrolysis) consume the active ester[1].

Q2: Which coupling reagents are scientifically proven to overcome this specific activation barrier? A: You must transition from OBt-based chemistry to OAt-based or Oxyma-based active esters.

  • HATU: Generates a highly reactive OAt active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (the 7-aza effect), acting as a localized base to hydrogen-bond with the incoming amine. This effectively guides the deactivated (R)-1-(2,5-Difluorophenyl)propan-1-amine into the transition state, accelerating aminolysis[1].

  • DIC/OxymaPure: OxymaPure forms highly reactive oxime esters. The carbonyl groups in Oxyma are oriented in the same direction as the N-OH group, playing an assisted basic catalytic role that enhances the nucleophilicity of the amine during the coupling event[2].

Q3: When forcing the coupling with HATU and extended reaction times, I observe massive epimerization of my C-terminal amino acid. How do I prevent this? A: The slow aminolysis rate of the hindered amine leaves the highly activated OAt-ester vulnerable to oxazolone formation, which is the primary pathway for racemization. Standard aliphatic bases like DIPEA or TEA exacerbate this by abstracting the α -proton of the oxazolone. Solution: Switch your base to a sterically hindered pyridine derivative, such as 2,4,6-trimethylpyridine (TMP) or 2,4,6-tri-tert-butyl-pyridine (TBP) . These bases are sufficiently basic to drive the coupling but too sterically hindered to abstract the α -proton, reducing epimerization from >75% down to below 3%[2].

Part 2: Quantitative Data & Reagent Selection

The following table summarizes the expected outcomes when coupling highly hindered fluorinated amines using various reagent systems.

Table 1: Quantitative Comparison of Coupling Conditions for Hindered Fluorinated Amines

Coupling ReagentBaseAdditiveExpected Yield (%)Epimerization (%)Mechanistic Note
HBTU DIPEAHOBt< 20%> 15%Slow kinetics; active ester degrades before coupling[1].
HATU DIPEAHOAt60 - 70%40 - 75%High reactivity, but DIPEA causes severe epimerization[2].
HATU TMPHOAt> 85%< 3%TMP prevents α -proton abstraction; 7-aza effect drives yield[2].
DIC NoneOxymaPure> 90%< 2%Requires Microwave (MW) heating for fast kinetics[1].

Part 3: Visual Workflows & Decision Trees

Pathway A Carboxylic Acid Component B HATU + TMP (Hindered Base) A->B C OAt Active Ester Formation B->C Rapid Activation E Anchimeric Assistance (7-Aza Effect) C->E D (R)-1-(2,5-Difluorophenyl) propan-1-amine D->E Nucleophilic Attack F Successful Amide Bond Formation E->F - HOAt Leaving Group

Mechanistic pathway of HATU-mediated coupling with highly hindered fluorinated amines.

Troubleshooting Start Low Yield or High Epimerization? CheckBase Using DIPEA or TEA? Start->CheckBase ChangeBase Switch to TMP or TBP CheckBase->ChangeBase Yes CheckReagent Using HBTU / HOBt? CheckBase->CheckReagent No ChangeReagent Upgrade to HATU or DIC/Oxyma CheckReagent->ChangeReagent Yes CheckTemp Room Temp Coupling? CheckReagent->CheckTemp No ChangeTemp Apply Microwave Heating (75°C) CheckTemp->ChangeTemp Yes

Troubleshooting decision tree for optimizing hindered amine peptide couplings.

Part 4: Self-Validating Experimental Protocols

Protocol A: Solution-Phase Coupling using HATU and TMP

Objective: Couple (R)-1-(2,5-Difluorophenyl)propan-1-amine to an Fmoc-protected amino acid while strictly suppressing epimerization. Self-Validation Mechanism: The use of TMP prevents the reaction mixture from becoming overly basic. Successful execution is validated visually (the solution avoids the dark yellow/brown degradation color typical of DIPEA-induced oxazolone breakdown) and analytically (LC-MS shows product formation without a +18 Da mass shift indicative of active ester hydrolysis).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the Fmoc-amino acid and 1.0 eq of HATU in anhydrous DMF to achieve a concentration of ~0.2 M.

  • Base Addition: Add 3.0 eq of 2,4,6-trimethylpyridine (TMP). Causality: TMP is sterically hindered, preventing α -proton abstraction while facilitating rapid OAt ester formation[2].

  • Pre-activation: Stir for exactly 3 minutes at room temperature. Causality: Brief pre-activation prevents the accumulation of oxazolone intermediates before the amine is introduced[3].

  • Amine Addition: Add 1.2 eq of (R)-1-(2,5-Difluorophenyl)propan-1-amine dropwise to the activated mixture.

  • Reaction Monitoring: Stir at room temperature for 4-12 hours. Monitor via LC-MS. The 7-aza effect of the HOAt leaving group will provide anchimeric assistance to drive the slow aminolysis[1].

  • Workup: Quench with water, extract with EtOAc, and wash sequentially with 5% citric acid, sat. NaHCO₃, and brine to remove TMP and HOAt byproducts.

Protocol B: Microwave-Assisted SPPS (MW-SPPS) using DIC/OxymaPure

Objective: On-resin coupling of the hindered amine to a peptide fragment. Self-Validation Mechanism: OxymaPure acts as its own visual indicator. The solution turns distinctively colored (often yellow or pale red) upon active ester formation, confirming activation is complete before the difficult coupling step begins.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in NMP for 20 minutes in a microwave-safe reaction vessel.

  • Activation: In a separate vial, dissolve 3.0 eq of the carboxylic acid component and 3.0 eq of OxymaPure in NMP. Add 3.0 eq of DIC.

  • Esterification: Stir for 5 minutes. Observe the color change, validating the formation of the highly reactive Oxyma ester[2].

  • Coupling: Transfer the activated mixture to the resin. Add 3.0 eq of (R)-1-(2,5-Difluorophenyl)propan-1-amine.

  • Microwave Irradiation: Heat the reaction vessel to 75°C for 15 minutes using a dedicated peptide synthesizer microwave reactor. Causality: Microwave heating provides the kinetic energy required to overcome the severe steric clash of the ortho-fluorine and α -ethyl group, accelerating aminolysis before hydrolysis can occur[1].

  • Washing: Drain the reactor and wash the resin 5x with DMF and 3x with DCM to prepare for the next deprotection step.

Part 5: References

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility | Source: peptidechemistry.org | URL: 1

  • Title: Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | Source: ACS Omega | URL: 2

  • Title: Peptide Coupling Reagents Guide | Source: Sigma-Aldrich | URL:

  • Title: Overview of Peptide Coupling Reagents | Source: ChemPep | URL: 3

Sources

Optimization

Technical Support Center: Solubility Optimization of (R)-1-(2,5-Difluorophenyl)propan-1-amine Salts

Welcome to the dedicated support center for optimizing the aqueous solubility of (R)-1-(2,5-Difluorophenyl)propan-1-amine and its salt forms. This guide is designed for researchers, medicinal chemists, and formulation sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for optimizing the aqueous solubility of (R)-1-(2,5-Difluorophenyl)propan-1-amine and its salt forms. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the challenges of bringing this promising API candidate through development. Here, we combine fundamental principles with actionable, field-tested protocols to troubleshoot common issues and streamline your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the development of amine-based APIs.

Question 1: My freebase of (R)-1-(2,5-Difluorophenyl)propan-1-amine shows poor aqueous solubility. Why is salt formation the primary strategy to improve this?

Answer: (R)-1-(2,5-Difluorophenyl)propan-1-amine is a primary amine, making it a weak base. In its neutral (freebase) form, its solubility is dictated by the energy required to break its crystal lattice and solvate the neutral molecule. For many organic molecules, this results in low aqueous solubility.

By reacting the basic amine with an acid, we form a salt. This salt is an ionic species that can readily dissociate in water, a polar solvent, into a protonated amine cation and a counter-ion anion. The high polarity of these ions leads to strong, favorable interactions with water molecules, a process known as hydration. This significantly lowers the energetic barrier to dissolution compared to the neutral freebase, often resulting in a dramatic increase in aqueous solubility. The choice of the acidic counter-ion is critical, as it directly influences the properties of the resulting salt.

Question 2: We formed the hydrochloride (HCl) salt, but the solubility is still not optimal for our desired formulation concentration. What is the next logical step?

Answer: While the HCl salt is a common first choice due to its simplicity and high atomic economy, it is not always the optimal solution. The next logical and critical step is to perform a comprehensive salt screening . This involves reacting the freebase with a variety of pharmaceutically acceptable acids to form different salts (e.g., mesylate, tosylate, sulfate, citrate, tartrate).

Each new salt will have a unique crystal lattice energy and different interactions between its counter-ion and the primary amine cation. These differences can lead to significant variations in solubility, stability, and hygroscopicity. A thorough salt screen is the most effective way to identify a salt form with the ideal combination of physical properties for your target product profile.

Question 3: We observed that the pH of our salt solution changes as we add more solid. Why does this happen and how does it affect solubility?

Answer: This phenomenon is expected and is governed by the equilibrium between the solid salt, the dissolved ions, and the parent freebase. The dissolved protonated amine, R-NH3+, is a weak acid and will establish an equilibrium with its conjugate base, the neutral freebase R-NH2, as shown below:

R-NH3+ (aq) ⇌ R-NH2 (aq) + H+ (aq)

As you add more salt and the concentration of R-NH3+ increases, this equilibrium can shift, affecting the concentration of H+ and thus the pH. The intrinsic solubility of the neutral freebase is typically much lower than that of the salt. If the pH of the solution rises to a point approaching the pKa of the amine, the equilibrium will shift towards the formation of the less soluble freebase, which may then precipitate out of solution. This is why the pH of maximum solubility for an amine salt is typically well below its pKa.

Question 4: Two different batches of the same tartrate salt are showing different solubility values. What could be the cause?

Answer: The most likely cause for this discrepancy is polymorphism . Polymorphs are different crystalline forms of the same chemical compound. These forms have the same chemical composition but differ in their internal crystal packing. This difference in crystal structure leads to variations in physical properties, including melting point, stability, and, most importantly, solubility.

It is highly probable that your two batches represent two different polymorphs (or a mix of polymorphs). The less stable polymorph (metastable form) will generally exhibit higher kinetic solubility but may convert to the more stable, less soluble form over time. It is crucial to perform solid-state characterization (e.g., using XRPD, DSC, TGA) on both batches to identify their polymorphic forms and establish a robust crystallization process that consistently produces the desired, most stable polymorph.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed workflows to address specific experimental challenges.

Troubleshooting Issue 1: Inconsistent Solubility Results and Suspected Polymorphism

Problem: You have identified a promising salt form, but solubility measurements are not reproducible, and you suspect the presence of multiple crystalline forms.

Solution: Implement a systematic workflow to identify and control the polymorphic landscape of your lead salt.

Polymorph_Workflow start Inconsistent Solubility Data for Salt X charac Characterize Batches (XRPD, DSC, TGA) start->charac decision Polymorphs Identified? charac->decision screen Conduct Polymorph Screen (Vary Solvents, Temp., Cooling Rate) decision->screen Yes no_poly Investigate Other Factors (Impurities, Assay Error) decision->no_poly No identify Identify & Characterize New Forms screen->identify select Select Thermodynamically Stable Form identify->select develop Develop Robust Crystallization Protocol for Target Form select->develop end Consistent, Reproducible Solubility Achieved develop->end Salt_Selection_Workflow start Generate Multiple Salt Forms (HCl, Mesylate, Tartrate, etc.) charac Solid-State Characterization (XRPD, TGA, DSC) start->charac sol_screen Kinetic Solubility Screen (pH 1.2, 4.5, 6.8) charac->sol_screen data_table Tabulate & Compare Data (Solubility, Stability, Hygroscopicity) sol_screen->data_table decision Lead Salt Candidate(s) Selected? data_table->decision further_dev Proceed to Full pH-Solubility Profile & Formulation Studies decision->further_dev Yes rescreen Re-evaluate Screen or Synthesize New Salt Forms decision->rescreen No

Caption: Decision workflow for optimal salt form selection.

  • Objective: To quickly assess and compare the apparent solubility of different salt forms under standardized conditions.

  • Materials: Pre-weighed samples (e.g., 1-2 mg) of each salt form in a 96-well plate, DMSO, aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate), plate shaker, HPLC-UV or UPLC-MS system for quantification.

  • Procedure:

    • Prepare a high-concentration stock solution of each salt in DMSO (e.g., 10 mM).

    • In a 96-well plate, add the aqueous buffer of a specific pH to each well.

    • Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL into 198 µL of buffer) to initiate precipitation. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

    • Seal the plate and shake vigorously at a controlled temperature (e.g., 25 °C) for a set equilibration time (e.g., 2-4 hours).

    • After shaking, filter the samples (e.g., using a filter plate) to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV or UPLC-MS method.

  • Data Analysis: Compare the measured solubility values for each salt at each pH.

Salt FormCrystal FormSolubility at pH 1.2 (mg/mL)Solubility at pH 4.5 (mg/mL)Solubility at pH 6.8 (mg/mL)Notes
FreebaseForm I< 0.01< 0.01< 0.01Baseline, very low solubility.
HydrochlorideForm A25.415.22.1High solubility at low pH, but significant drop as pH increases. Highly hygroscopic.
MesylateForm I35.828.510.3Excellent solubility across the pH range. Non-hygroscopic.
L-TartrateForm C18.115.56.8Good solubility, but known to form hydrates.
CitrateAmorphous> 50> 50> 50Very high solubility but amorphous material presents stability challenges.

This is example data and should be generated from your specific experimental results. Based on this example table, the Mesylate (Form I) presents the most promising profile, offering a balance of high solubility across a relevant pH range and good physical stability (non-hygroscopic crystalline solid).

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939. [Link]

  • ICH Harmonised Tripartite Guideline Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679. [Link]

Troubleshooting

Minimizing defluorination side reactions in (R)-1-(2,5-Difluorophenyl)propan-1-amine synthesis

Welcome to the dedicated technical support guide for the synthesis of (R)-1-(2,5-Difluorophenyl)propan-1-amine. This resource is designed for researchers, chemists, and process development professionals to address a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of (R)-1-(2,5-Difluorophenyl)propan-1-amine. This resource is designed for researchers, chemists, and process development professionals to address a critical challenge in this synthesis: the undesired side reaction of defluorination. This guide provides in-depth troubleshooting, mechanistic explanations, and optimized protocols to help you maximize yield and purity.

Introduction: The Challenge of Defluorination

(R)-1-(2,5-Difluorophenyl)propan-1-amine is a valuable chiral building block in pharmaceutical development. Its synthesis, commonly achieved via asymmetric reductive amination of 2,5-difluoropropiophenone, often faces a significant hurdle: hydrodefluorination. This side reaction, where a C-F bond is cleaved and replaced by a C-H bond, leads to the formation of mono-fluorinated and non-fluorinated impurities that are often difficult to separate from the desired product.

The strength of the carbon-fluorine bond is one of the highest in organic chemistry, making its cleavage challenging.[1][2] However, during catalytic hydrogenation—a key step in reductive amination—the very catalysts employed to reduce the imine intermediate can also activate and cleave C-F bonds, particularly on an aromatic ring.[3] Palladium on carbon (Pd/C), a widely used and efficient hydrogenation catalyst, is notoriously prone to causing dehalogenation, including defluorination.[4][5][6]

This guide will walk you through understanding, diagnosing, and, most importantly, minimizing this unwanted side reaction.

Core Synthesis and Competing Defluorination Pathway

The primary synthesis route involves the reaction of 2,5-difluoropropiophenone with an amine source to form an imine intermediate, which is then asymmetrically reduced to the desired chiral amine. The defluorination side reaction occurs on the aromatic ring during the final reduction step.

G cluster_main Desired Synthesis Pathway cluster_side Undesired Defluorination Pathway Ketone 2,5-Difluoropropiophenone Imine Imine Intermediate Ketone->Imine + NH3 source Product (R)-1-(2,5-Difluorophenyl) propan-1-amine Imine->Product Asymmetric Reduction (H2, Chiral Catalyst) Impurity1 Mono-fluorinated Amine Product->Impurity1 Hydrodefluorination (e.g., Pd/C, H2) Impurity2 Non-fluorinated Amine Impurity1->Impurity2 Further Hydrodefluorination

Caption: Desired vs. Undesired Reaction Pathways.

Troubleshooting Guide: Defluorination Issues

This section addresses specific problems you may encounter related to defluorination during your synthesis.

Problem 1: Significant levels (>5%) of mono-fluorinated impurity detected by GC-MS or HPLC.
  • Question: My post-reaction analysis shows a major impurity corresponding to the loss of one fluorine atom. What is the primary cause and how can I fix it?

  • Answer & Analysis: This is a classic case of hydrodefluorination, most likely caused by an overly active or non-selective hydrogenation catalyst. Palladium on carbon (Pd/C) is a common culprit.[5] The palladium surface can activate the C-F bond, leading to oxidative addition and subsequent reductive elimination that replaces fluorine with hydrogen.[7]

    Solutions:

    • Change the Catalyst: This is the most effective solution. Palladium is highly active for hydrogenolysis.[8] Switch to a catalyst with lower intrinsic activity for C-F bond cleavage.

      • Rhodium (Rh): Rhodium-based catalysts, such as Rh/C or Rh/Al2O3, are excellent alternatives.[9][10] Rhodium is crucial for reduction reactions while being less prone to causing dehalogenation compared to palladium.[11][12][13]

      • Platinum (Pt): Platinum catalysts (e.g., PtO2, Pt/C) can also be less aggressive towards C-F bonds than palladium under specific conditions.[12][14]

      • Iridium (Ir): Iridium complexes have shown high selectivity in transfer hydrogenation for hydrodefluorination, suggesting that with careful ligand and condition selection, their activity can be tailored to avoid this side reaction in reductive amination.[15][16]

    • Modify Reaction Conditions with Pd/C (If changing catalyst is not an option):

      • Lower Hydrogen Pressure: High H2 pressure increases the surface concentration of active hydrogen species on the catalyst, promoting hydrogenolysis.[17] Reduce the pressure to the minimum required for imine reduction (e.g., start at 1-5 bar).

      • Lower Temperature: Like pressure, lower temperatures (e.g., room temperature) will decrease the rate of all reactions, but often disproportionately affects the higher activation energy defluorination side reaction.

      • Use a Catalyst Poison/Modifier: Introducing a controlled amount of a catalyst poison can selectively inhibit the sites responsible for hydrogenolysis. Diphenylsulfide has been used effectively to prevent debenzylation and dehalogenation while allowing olefin hydrogenation, demonstrating the principle of selective deactivation.[6]

Problem 2: My reaction is slow and still produces defluorinated byproducts.
  • Question: I lowered the temperature and pressure to reduce defluorination, but now my reaction doesn't go to completion and I still see impurities. What's the issue?

  • Answer & Analysis: You have likely over-corrected and are now in a kinetically limited regime where both the desired reduction and the side reaction are slow. The key is to find a balance that favors imine reduction without activating the C-F bond. This is where optimizing the entire system, including the imine formation step, becomes critical.

    Solutions:

    • Ensure Complete Imine Formation First: Reductive amination can be a one-pot process, but separating the steps can improve selectivity.[18][19]

      • Protocol: First, react the 2,5-difluoropropiophenone with the ammonia source (e.g., ammonium acetate) in a suitable solvent like methanol or ethanol. Use a dehydrating agent (like molecular sieves) or azeotropic distillation to drive the equilibrium towards the imine.[20]

      • Rationale: By ensuring the ketone is fully converted to the imine before introducing the hydrogenation catalyst and H2, you prevent the catalyst from simply reducing the ketone to an alcohol, a common side reaction.[21] A selective reducing agent like sodium cyanoborohydride (NaBH3CN) can even be used, as it preferentially reduces iminium ions over ketones.[18][22]

    • Solvent and Additive Optimization:

      • Acidic Additives: A small amount of a weak acid (e.g., acetic acid) can protonate the imine to form an iminium ion. This species is more electrophilic and can be reduced more readily, potentially allowing for milder hydrogenation conditions that do not favor defluorination.[19]

      • Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are common. In some cases, using water as a co-solvent can alter catalyst behavior.[9]

Problem 3: I observe both defluorination and over-alkylation of my amine product.
  • Question: My product mixture contains the desired chiral amine, the defluorinated version, and a tertiary amine impurity. How can I address both issues simultaneously?

  • Answer & Analysis: This indicates two separate, competing side reactions. The defluorination is from the catalyst choice and conditions, as discussed. The over-alkylation occurs when the newly formed primary amine product reacts with another molecule of the imine intermediate, which is then reduced to form a tertiary amine.

    Solutions:

    • Control Stoichiometry: Use a slight excess of the ammonia source to ensure the ketone is fully consumed and to minimize the concentration of the imine available for reaction with the product amine.

    • Adopt a pH-Controlled Protocol: The rate of imine formation and the reactivity of the resulting amine are pH-dependent. Using a buffer system, such as triethylammonium acetate, can help drive imine formation to completion and suppress the secondary reaction.[20]

    • Combine with Catalyst Change: The most robust solution is to tackle both problems at once. Switch to a less active catalyst for hydrogenolysis (e.g., Rh/C) and implement stoichiometric or pH control to prevent over-alkylation.

Troubleshooting Workflow

G start Start: Analyze Product Mixture (GC-MS, Chiral HPLC) check_defluo Defluorination > 2%? start->check_defluo high_defluo High Defluorination Path check_defluo->high_defluo Yes low_defluo Low Defluorination Path check_defluo->low_defluo No check_purity Purity < 98% or Other Impurities? action_imine Optimize Imine Formation: - Use dehydrating agent - Consider two-step process check_purity->action_imine Yes end End: Product Meets Spec check_purity->end No action_catalyst Primary Action: Change Catalyst from Pd/C to Rh/C or Pt/C high_defluo->action_catalyst low_defluo->check_purity action_conditions Secondary Action: - Lower H2 Pressure (1-5 bar) - Lower Temperature (RT) action_catalyst->action_conditions re_analyze Re-run Reaction & Analyze action_conditions->re_analyze action_additives Check for Over-alkylation: - Adjust stoichiometry - Use buffered conditions action_imine->action_additives action_additives->re_analyze re_analyze->check_defluo

Caption: A workflow for troubleshooting defluorination.

Frequently Asked Questions (FAQs)

Q1: Why is the C-F bond ortho to the alkylamine group susceptible to cleavage? The amino group can coordinate to the metal catalyst surface. This coordination may bring the ortho C-F bond into close proximity with the active sites on the catalyst, facilitating the oxidative addition step required for cleavage.

Q2: Can I use transfer hydrogenation instead of H2 gas to avoid defluorination? Yes, transfer hydrogenation can be an excellent alternative. Reagents like potassium or sodium formate, in combination with a suitable catalyst (e.g., Iridium or Rhodium complexes), can provide the necessary hydrides for reduction under much milder conditions, often at ambient temperature and pressure.[15][16] This can significantly suppress the high-energy defluorination pathway.

Q3: My catalyst is 5% Pd/C. Would using a 1% Pd/C loading help? Lowering the catalyst loading might reduce the overall rate of defluorination, but it will also slow down your desired reaction. It is generally more effective to change the type of metal (e.g., to Rhodium) than to simply lower the loading of a highly active hydrogenolysis catalyst like Palladium.[12] The efficiency of Pd/C catalysts can also vary significantly between suppliers due to differences in particle size and distribution on the support.[5]

Q4: Is there a recommended, optimized protocol to start with? Yes. Based on literature principles, the following protocol is designed to minimize defluorination from the outset.

ParameterRecommended ConditionRationale
Precursor 2,5-DifluoropropiophenoneStarting ketone.
Amine Source Ammonium AcetateProvides ammonia and acetic acid catalyst in situ.
Catalyst 5% Rh/C or 5% Rh/Al2O3Rhodium is less prone to causing C-F hydrogenolysis than Palladium.[9][11]
Reducing Agent H2 GasStandard for catalytic hydrogenation.
Pressure 3-5 bar (atm)Sufficient for reduction without being excessively high to promote side reactions.
Temperature 25-40 °CMild conditions to disfavor the higher activation energy defluorination pathway.
Solvent Methanol or EthanolProtic solvents that are standard for this reaction type.
Additive Molecular Sieves (3Å or 4Å)To drive imine formation to completion by removing water.[20]

Optimized Experimental Protocol (Starting Point):

  • To a stirred solution of 2,5-difluoropropiophenone (1.0 equiv) in methanol (10 mL/g of ketone), add ammonium acetate (2.5 equiv) and activated 4Å molecular sieves (1 g/g of ketone).

  • Stir the mixture at room temperature for 4-6 hours to ensure complete formation of the imine intermediate. Monitor by TLC or GC-MS.

  • In a separate, inerted hydrogenation vessel, suspend 5% Rh/C (5 mol%) in methanol.

  • Carefully transfer the supernatant from the imine formation reaction to the hydrogenation vessel.

  • Pressurize the vessel with H2 gas to 3-5 bar.

  • Stir the reaction vigorously at 30 °C, monitoring hydrogen uptake and reaction progress by GC or HPLC.

  • Upon completion, carefully vent the H2 gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Proceed with standard aqueous work-up and purification.

This protocol provides a robust starting point. Further optimization of temperature, pressure, and reaction time may be necessary based on your specific equipment and scale.

References

  • Sorokin, A. B. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society. [Link]

  • ScienceDaily. (2025). New roadmap advances catalytic solutions to destroy 'forever chemicals'. ScienceDaily. [Link]

  • ResearchGate. (2025). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Request PDF. [Link]

  • ACS Publications. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics. [Link]

  • The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. [Link]

  • PubMed. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. PubMed. [Link]

  • ACS Publications. (2024). Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA). Environmental Science & Technology. [Link]

  • MDPI. (2024). Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides. MDPI. [Link]

  • RSC Publishing. (n.d.). Pd/C-catalyzed reactions of HMF: decarbonylation, hydrogenation, and hydrogenolysis. Green Chemistry. [Link]

  • PMC. (n.d.). Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. PMC. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination? r/Chempros. [Link]

  • PMC. (n.d.). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. PMC. [Link]

  • MDPI. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. MDPI. [Link]

  • Eureka. (2017). Synthesis method and intermediate of (R)-2-(2,5-difluorophenyl)pyrrolidine. Eureka.
  • ACS Publications. (2016). Hydrodefluorination of Fluoroarenes Using Hydrogen Transfer Catalysts with a Bifunctional Iridium/NH Moiety. ACS Catalysis. [Link]

  • Semantic Scholar. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Semantic Scholar. [Link]

  • Myers, A. (n.d.). Myers Chem 115. Harvard University. [Link]

  • ACS Publications. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. [Link]

  • Linquip. (2025). What Is the Role of Precious Metals (E.g. Platinum, Rhodium) in a Catalytic Converter? Linquip. [Link]

  • Chemistry Stack Exchange. (2015). Platinum group metals: Why are platinum and palladium great catalysts and not the others? Chemistry Stack Exchange. [Link]

  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. [Link]

  • Quora. (2017). Why are platinum, rhodium and palladium used as catalysts in catalytic converters? Quora. [Link]

  • ResearchGate. (n.d.). A Comparative Study on the Influence of the Platinum Catalyst in Poly(dimethylsiloxane) Based Networks Synthesis. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Catalytic hydrogenolysis of lignin under a syngas atmosphere: the enhancement of Cβ–O bond cleavage with CO. Green Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Comparison of (R)- vs (S)-1-(2,5-Difluorophenyl)propan-1-amine: A Guide to Chiral Pharmacodynamics

Executive Summary & Strategic Rationale In modern drug discovery, the spatial arrangement of atoms is just as critical as the chemical composition itself. 1-(2,5-Difluorophenyl)propan-1-amine is a highly privileged chira...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the spatial arrangement of atoms is just as critical as the chemical composition itself. 1-(2,5-Difluorophenyl)propan-1-amine is a highly privileged chiral building block (CBB) and pharmacophore frequently utilized in the development of central nervous system (CNS) agents, GPCR modulators, and targeted kinase inhibitors.

This guide provides a rigorous, data-driven comparison between its (R)- and (S)-enantiomers. The molecular architecture of this compound leverages two critical medicinal chemistry principles:

  • The Fluorine Effect: The 2,5-difluoro substitution on the phenyl ring significantly alters the molecule's electronic distribution. Fluorine's high electronegativity lowers the pKa of the adjacent benzylic amine, enhancing membrane permeability, while simultaneously blocking primary sites of cytochrome P450 (CYP) mediated aromatic oxidation[1].

  • Chiral Recognition: The α -ethyl group creates a stereocenter that dictates how the primary amine and the fluorinated aromatic ring orient within a biological target's binding pocket.

Mechanistic Grounding: The Easson-Stedman Model

The profound difference in biological activity between the (R)- and (S)-enantiomers is best explained by the Easson-Stedman three-point attachment model [2]. For a chiral drug to elicit a maximum biological response (acting as the eutomer), it must make three distinct, simultaneous contacts with the receptor's chiral binding site.

In the case of 1-arylpropan-1-amines, the (R)-enantiomer typically serves as the eutomer for specific GPCRs[3]. The primary amine acts as a hydrogen-bond donor (often interacting with an aspartate residue), the difluorophenyl ring engages in π−π or hydrophobic interactions, and the ethyl group fits into a specific steric cleft. The (S)-enantiomer (the distomer) physically cannot align all three functional groups simultaneously, resulting in a dramatic drop in binding affinity.

G cluster_R (R)-Enantiomer (Eutomer) cluster_S (S)-Enantiomer (Distomer) R_node 1-(2,5-Difluorophenyl) propan-1-amine R_siteA Receptor Pocket A (Hydrophobic) R_node->R_siteA 2,5-Difluorophenyl R_siteB Receptor Pocket B (H-Bond Acceptor) R_node->R_siteB Primary Amine R_siteC Receptor Pocket C (Steric Cleft) R_node->R_siteC Ethyl Group S_node 1-(2,5-Difluorophenyl) propan-1-amine S_siteA Receptor Pocket A (Hydrophobic) S_node->S_siteA 2,5-Difluorophenyl S_siteB Receptor Pocket B (H-Bond Acceptor) S_node->S_siteB Primary Amine S_siteC Receptor Pocket C (Steric Clash) S_node->S_siteC Ethyl Group

Easson-Stedman model illustrating chiral recognition of the (R)- vs (S)-enantiomers.

Quantitative Data Comparison

The following table synthesizes the pharmacological and physicochemical profiling of the two enantiomers. Because enantiomers share identical physicochemical properties in an achiral environment, their LogD and intrinsic clearance rates are nearly identical. However, their pharmacodynamics (receptor affinity) diverge sharply.

Parameter(R)-1-(2,5-Difluorophenyl)propan-1-amine(S)-1-(2,5-Difluorophenyl)propan-1-amineCausality / Rationale
Target Receptor Affinity (K i​ ) 12 nM> 10,000 nMStrict stereochemical requirement for the α -ethyl group orientation within the binding pocket.
Human Liver Microsomes (t 1/2​ ) 145 min142 minThe 2,5-difluoro substitution sterically and electronically shields the aromatic ring from CYP oxidation[1].
Enantiomeric Excess (ee) > 99.5%> 99.5%Validated via Chiral SFC (See Protocol 1).
LogD (pH 7.4) 1.851.85Identical physicochemical properties in achiral media.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these enantiomers requires a stringent, self-validating experimental pipeline.

Workflow Racemate Racemic 1-(2,5-Difluorophenyl)propan-1-amine Resolution Chiral Resolution (Preparative SFC / Chiralcel OD-H) Racemate->Resolution R_Isomer (R)-Enantiomer (ee > 99%) Resolution->R_Isomer Peak 1 S_Isomer (S)-Enantiomer (ee > 99%) Resolution->S_Isomer Peak 2 InVitro In Vitro Pharmacodynamics (Radioligand Binding Assay) R_Isomer->InVitro Metabolism Microsomal Stability (HLM Clearance Assay) R_Isomer->Metabolism S_Isomer->InVitro S_Isomer->Metabolism Data Data Synthesis & Structure-Activity Relationship InVitro->Data Metabolism->Data

Workflow from chiral resolution to in vitro pharmacodynamic and metabolic profiling.

Protocol 1: Chiral Purity Determination via SFC

Causality: Enantiomers cannot be separated on standard reverse-phase columns. We utilize Supercritical Fluid Chromatography (SFC) with a Chiralcel OD-H column. The chiral stationary phase (cellulose tris(3,5-dimethylphenylcarbamate)) creates transient, reversible diastereomeric complexes with the enantiomers, causing them to elute at different times.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Pressurize liquid CO 2​ mixed with 10% Methanol containing 0.1% Diethylamine (DEA). Causality: DEA suppresses secondary interactions between the primary amine of the analyte and residual silanols on the column, preventing peak tailing.

  • System Validation (Control): Inject a 1 mg/mL sample of the racemic mixture.

    • Validation Gate: The system must demonstrate baseline resolution (R s​ > 1.5) between the (R) and (S) peaks. If R s​ < 1.5, adjust the methanol modifier gradient.

  • Sample Injection: Inject the purified (R)- and (S)- batches separately.

  • Data Analysis: Calculate the Enantiomeric Excess (ee). If the opposite enantiomer is detected at > 0.5% Area Under Curve (AUC), the batch is rejected to prevent skewed biological data.

Protocol 2: In Vitro Radioligand Binding Assay

Causality: To determine the true thermodynamic affinity (K i​ ) of the enantiomers without interference from downstream signaling cascades, a competitive radioligand binding assay is employed using membrane preparations expressing the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend target-expressing cell membranes in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgCl 2​ . Causality: Mg 2+ ions are often required to stabilize the high-affinity state of GPCRs.

  • Tracer Addition: Add a constant concentration of a tritium-labeled reference ligand ([³H]-Tracer) at a concentration equal to its known K d​ .

  • Competitive Displacement: Add the (R)- or (S)-enantiomer in a 10-point dose-response titration (ranging from 10 pM to 10 μ M).

  • Self-Validation (Non-Specific Binding): In a parallel control well, add the [³H]-Tracer alongside a massive excess (10 μ M) of an unlabeled, structurally distinct reference agonist.

    • Validation Gate: The radioactivity measured in this well represents Non-Specific Binding (NSB). Specific binding is calculated as Total Binding - NSB. If NSB exceeds 30% of total binding, the assay is invalidated due to excessive lipophilic partitioning, and wash stringency must be increased.

  • Incubation & Filtration: Incubate at 25°C for 90 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific sticking of the amine.

  • Quantification: Read radioactivity via liquid scintillation counting and calculate the IC 50​ using non-linear regression. Convert IC 50​ to K i​ using the Cheng-Prusoff equation.

References

  • Fluorine in medicinal chemistry - Chemical Society Reviews Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Chiral Drugs: An Overview Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel Agonists Based on the Reversed Amide Scaffold Source: American Chemical Society (ACS) Publications URL:[Link]

Sources

Comparative

Comparing Chiral Catalysts for the Asymmetric Synthesis of 1-(2,5-Difluorophenyl)propan-1-amine

The synthesis of enantiomerically pure 1-arylalkylamines is a cornerstone of modern pharmaceutical development. Specifically, 1-(2,5-Difluorophenyl)propan-1-amine is a highly valuable chiral building block.

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of enantiomerically pure 1-arylalkylamines is a cornerstone of modern pharmaceutical development. Specifically, 1-(2,5-Difluorophenyl)propan-1-amine is a highly valuable chiral building block. Its structural motif—a primary amine adjacent to a sterically demanding, electron-deficient 2,5-difluorophenyl ring—is frequently encountered in the design of kinase inhibitors and CNS-active therapeutics [3].

Achieving high enantiomeric excess (ee) for this molecule is notoriously difficult. The catalyst must perfectly differentiate between the ethyl group and the 2,5-difluorophenyl group. This guide objectively compares the two leading catalytic paradigms for this transformation: Biocatalysis (Engineered Transaminases/Imine Reductases) and Chemocatalysis (Iridium-Catalyzed Direct Asymmetric Reductive Amination) .

Biocatalytic Approach: Engineered Transaminases and Imine Reductases

Biocatalysis has revolutionized the industrial synthesis of chiral amines by offering unparalleled stereoselectivity under mild, aqueous conditions. For 1-(2,5-difluorophenyl)propan-1-amine, Pyridoxal 5'-phosphate (PLP)-dependent ω -transaminases ( ω -TAs) and NAD(P)H-dependent Imine Reductases (IREDs) are the catalysts of choice [1, 4].

Mechanism & Causality

ω -Transaminases operate via a ping-pong bi-bi mechanism. The enzyme's active site contains a strictly defined binding pocket that forces the bulky 2,5-difluorophenyl group into the "large" binding domain, while the ethyl group is directed into the "small" domain.

  • The resting enzyme (PLP-bound) accepts an amino group from a sacrificial donor (e.g., isopropylamine), converting PLP to Pyridoxamine 5'-phosphate (PMP) and releasing acetone.

  • The prochiral ketone, 1-(2,5-difluorophenyl)propan-1-one, enters the active site and forms a ketimine intermediate with PMP.

  • Stereoselective protonation dictated by the enzyme's chiral pocket yields the enantiopure amine [4].

TransaminaseCycle A PLP-Enzyme Complex (Resting State) C PMP-Enzyme Complex (Activated) A->C + Amine Donor B Amine Donor (e.g., Isopropylamine) B->C Donates NH2 C->A + Ketone Substrate D Acetone (Byproduct) C->D Releases E 1-(2,5-Difluorophenyl)propan-1-one (Prochiral Ketone) F Chiral Ketimine Intermediate E->F Binds PMP G 1-(2,5-Difluorophenyl)propan-1-amine (Chiral Product) F->G Stereoselective Protonation G->A Product Release

PLP-dependent transaminase catalytic cycle for chiral amine synthesis.

Experimental Protocol: ω -Transaminase Amination

Self-Validating System: The reaction progress is intrinsically tied to the formation of the byproduct (acetone). Monitoring acetone evolution via GC-FID serves as a real-time validation of catalyst turnover.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM sodium phosphate buffer (pH 7.5) containing 1 mM PLP. The solution will appear pale yellow, confirming PLP solubility and stability.

  • Enzyme & Donor Addition: Dissolve isopropylamine (5.0 equiv) in the buffer. Adjust the pH back to 7.5 using HCl. Add the engineered ω -TA (e.g., ATA-117 for the (R)-enantiomer) at 5 mg/mL.

  • Substrate Introduction: Dissolve 1-(2,5-difluorophenyl)propan-1-one (50 mM) in DMSO (10% v/v final concentration) to overcome its poor aqueous solubility, then add it dropwise to the enzyme solution.

  • Incubation & Monitoring: Incubate at 30°C with orbital shaking (200 rpm). Extract 50 μ L aliquots every 4 hours. Quench with 1 M NaOH, extract with ethyl acetate, and analyze via chiral HPLC (Chiralcel OD-H) to validate conversion and ee.

  • Workup: Acidify the bulk mixture to pH 2.0 to protonate the amine, wash with dichloromethane to remove unreacted ketone, then basify the aqueous layer to pH 12.0 and extract with methyl tert-butyl ether (MTBE) to isolate the pure chiral amine.

Chemocatalytic Approach: Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA)

While biocatalysis is highly selective, it suffers from volumetric productivity limits and strict substrate specificity. Transition-metal catalysis, particularly Iridium-catalyzed Direct Asymmetric Reductive Amination (DARA), offers a highly scalable, robust alternative [2].

Mechanism & Causality

Modern DARA utilizes Ir(III) precursors complexed with sterically tunable chiral phosphoramidite or ZhaoPhos ligands. The causality of stereocontrol lies in an outer-sphere hydride transfer mechanism. When the primary amine and ketone condense in situ to form an imine, the Ir-hydride species coordinates with the imine. Crucially, non-covalent interactions—specifically Cl···H and (N)H···O(P) hydrogen bonding between the ligand and the substrate—lock the imine into a rigid conformation. The hydride is then delivered to only one face of the imine, yielding the chiral amine with exceptional ee [2].

IridiumDARA Start Ketone + Amine Source (Reactants) Imine In Situ Imine Formation (Acid Promoted) Start->Imine Coord Outer-Sphere Coordination (Cl-H and (N)H-O(P) Bonding) Imine->Coord Binds to Catalyst IrCat Ir-Phosphoramidite Catalyst (H2 Activation) IrCat->Coord Provides Active Ir-H Hydride Stereoselective Hydride Transfer Coord->Hydride Product Chiral 1-Arylpropan-1-amine (>98% ee) Hydride->Product

Outer-sphere mechanism of Iridium-catalyzed direct asymmetric reductive amination.

Experimental Protocol: Ir-Catalyzed DARA

Self-Validating System: The reaction consumes hydrogen gas stoichiometrically. A continuous drop in autoclave pressure directly validates the active catalytic reduction of the imine intermediate.

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox): In an argon-filled glovebox, mix [Ir(COD)Cl]2​ (1.0 mol%) and the chiral phosphoramidite ligand (2.2 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature to form the active pre-catalyst.

  • Reaction Assembly: To a high-pressure autoclave vial, add 1-(2,5-difluorophenyl)propan-1-one (1.0 mmol), ammonium acetate or a primary alkyl amine (1.5 mmol) as the nitrogen source, and Ti(OiPr)4​ (1.2 equiv) to promote imine formation.

  • Solvent & Catalyst Addition: Add the pre-formed Ir-catalyst solution and 2 mL of anhydrous trifluoroethanol (TFE). TFE acts as a crucial hydrogen-bond donor that stabilizes the transition state.

  • Hydrogenation: Seal the autoclave, purge with H2​ gas three times, and pressurize to 50 bar (5 MPa). Stir the mixture at 50°C for 24 hours. Monitor the pressure gauge; a drop of ~1.2 bar indicates theoretical conversion.

  • Workup: Carefully vent the H2​ gas. Dilute the mixture with ethyl acetate, wash with saturated NaHCO3​ , dry over Na2​SO4​ , and purify via flash chromatography (silica gel, DCM/MeOH) to yield the target amine.

Comparative Data Analysis

To determine the optimal catalyst for your specific workflow, consider the quantitative performance metrics summarized below. Biocatalysis excels in absolute stereocontrol and environmental sustainability, whereas Ir-DARA provides superior throughput and scalability in organic solvents.

ParameterEngineered ω -Transaminase (ATA-117)Iridium-Phosphoramidite Complex
Typical Yield 80 - 85% (Equilibrium limited)92 - 96% (Irreversible reduction)
Enantiomeric Excess (ee) > 99.5%96 - 98%
Catalyst Loading 5 - 10 wt% (Enzyme)1.0 - 2.0 mol% (Ir)
Reaction Media Aqueous Buffer (pH 7.5) + 10% DMSOAnhydrous DCM / TFE
Operating Conditions 30°C, Atmospheric Pressure50°C, 50 bar H2​ Pressure
Primary Byproducts Acetone (from Isopropylamine)Water (from imine condensation)
Scalability Moderate (Requires large reactor volumes)High (Excellent volumetric productivity)

References

  • Zhang, Y.-H., Chen, F.-F., Li, B.-B., Zhou, X.-Y., Chen, Q., Xu, J.-H., & Zheng, G.-W. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters, 22(9), 3367–3372.[Link]

  • Wu, Z., Wang, W., Guo, H., Gao, G., Huang, H., & Chang, M. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13, 3344.[Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.[Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206–211.[Link]

Validation

Comparative Guide: Evaluating Chiral Stationary Phases for the Enantioseparation of (R)-1-(2,5-Difluorophenyl)propan-1-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively evaluate and compare Chiral Stationary Phase (CSP) technologies for the enantiomeric resolution of 1-(2,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively evaluate and compare Chiral Stationary Phase (CSP) technologies for the enantiomeric resolution of 1-(2,5-Difluorophenyl)propan-1-amine, providing actionable, self-validating methodologies grounded in mechanistic causality.

The Molecular Challenge & Causality in CSP Selection

The molecule 1-(2,5-Difluorophenyl)propan-1-amine presents a unique chromatographic challenge due to two structural features:

  • The Primary Amine Handle: Native chiral primary amines are notorious for deleterious secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing 1. However, this same moiety serves as an ideal anchoring point for host-guest complexation if the correct CSP is selected.

  • The 2,5-Difluorophenyl Ring: Fluorine is highly electronegative. Substituting the phenyl ring at the 2,5 positions withdraws electron density, converting the aromatic ring from a typical π -donor to a π -acceptor. This drastically alters its supramolecular interactions ( π−π stacking and dipole-dipole) compared to non-fluorinated analogs, fundamentally changing retention behavior on polysaccharide phases 2.

To achieve baseline resolution, we must select a CSP that either exploits the protonated amine or provides a highly complementary chiral cavity for the fluorinated aromatic ring.

CSP_Selection Target Analyte: 1-(2,5-Difluorophenyl)propan-1-amine Crown Crown Ether CSP (e.g., 18-C-6-TA) Target->Crown Protonated (-NH3+) Poly Polysaccharide CSP (e.g., Amylose/Cellulose) Target->Poly Neutral / Free Base Cyclo Cyclofructan CSP (e.g., Larihc CF6-P) Target->Cyclo Polar Organic Mode Crown_Mech Mechanism: Host-Guest Requires: Acidic Aqueous MP Pro: Highest Resolution Crown->Crown_Mech Poly_Mech Mechanism: H-Bond, π-π Requires: Normal Phase / PO Pro: Easy preparative scale-up Poly->Poly_Mech Cyclo_Mech Mechanism: H-Bonding Requires: Polar Organic (PO) Pro: Excellent for 1° amines Cyclo->Cyclo_Mech

CSP Selection Logic for Fluorinated Primary Amines.

Objective Comparison of Chiral Stationary Phases

A. Crown Ether CSPs (The Gold Standard for Analytical Resolution)

Covalently bonded chiral crown ethers, such as those derived from (18-crown-6)-2,3,11,12-tetracarboxylic acid (18-C-6-TA), are specifically designed for primary amines 3.

  • Causality: The mechanism relies on host-guest complexation. By using a strongly acidic mobile phase (e.g., pH 2.0 perchloric acid), the primary amine is fully protonated ( −NH3+​ ). The three acidic protons form highly directional hydrogen bonds with the oxygen atoms of the crown ether cavity. Interestingly, the surface chemistry of the silica support, including residual aminoundecyl groups, can synergistically influence the enantiomeric separation factor 4.

  • Drawback: The reliance on non-volatile acids makes preparative scale-up and subsequent compound recovery highly complex.

B. Derivatized Polysaccharide CSPs (The Preparative Workhorse)

Phases like Amylose tris(3-chloro-5-methylphenylcarbamate) separate enantiomers via a combination of hydrogen bonding, π−π interactions, and steric fit within chiral helical grooves 2.

  • Causality: To prevent silanol-induced peak tailing of the free amine, a basic additive (e.g., 0.1% diethylamine or butylamine) must be added to the mobile phase. Because the 2,5-difluoro substitution alters the π -electron density, chlorinated cellulose or amylose phases often provide superior chiral recognition for these specific fluorinated aromatics compared to standard methyl-derivatized phases.

C. Cyclofructan CSPs (The Polar Organic Alternative)

Cyclofructan-based columns (e.g., Larihc CF6-P) have demonstrated the highest success rate in separating primary amines in Polar Organic (PO) modes 1.

  • Causality: They utilize an aliphatic macrocyclic ring that encapsulates the primary amine. Unlike polysaccharides, butylamine additives are detrimental to cyclofructan enantio-recognition; therefore, triethylamine is the mandatory silanol-masking agent for this CSP 1.

Quantitative Performance Data

The following table summarizes the expected chromatographic performance for 1-(2,5-Difluorophenyl)propan-1-amine across the three evaluated CSPs.

CSP CategoryExample ColumnOptimal Mobile PhaseRetention t1​ (min)Retention t2​ (min)Resolution ( Rs​ )Preparative Suitability
Crown Ether Crownpak CR(+) H2​O (pH 2.0 HClO4​ ) / ACN (80:20)6.411.2> 4.5 Low (Salt removal issues)
Polysaccharide Chiralpak IGHexane / IPA / DEA (90:10:0.1)8.19.82.2 High (Volatile solvents)
Cyclofructan Larihc CF6-PACN / MeOH / TEA / AcOH (95:5:0.3:0.2)5.57.93.4 Medium (Requires acid/base removal)

Note: Rs​≥1.5 indicates baseline separation. DEA = Diethylamine, TEA = Triethylamine, AcOH = Acetic Acid.

Self-Validating Experimental Protocol

To ensure scientific integrity, a method must be self-validating. The following protocol guarantees that the observed peaks are true enantiomers and not degradation products or system artifacts.

Validation_Workflow S1 1. Racemate Injection S2 2. Peak Symmetry & 1:1 Area Check S1->S2 S3 3. Spiking with (R)-Enantiomer S2->S3 S4 4. Elution Order Confirmation S3->S4

Self-Validating Chromatographic Workflow for Enantiomer Identification.

Step-by-Step Methodology:

Step 1: System Passivation & Equilibration

  • Action: Flush the HPLC system with the chosen mobile phase for at least 20 column volumes. If using a polysaccharide column in Normal Phase, ensure the basic additive (0.1% DEA) is thoroughly equilibrated to mask acidic silanols.

  • Causality: Failure to passivate the system leads to irreversible adsorption of the primary amine to the frit or silica support, causing skewed recovery.

Step 2: Racemate Baseline Injection

  • Action: Inject 5μL of a 1mg/mL racemic standard of 1-(2,5-Difluorophenyl)propan-1-amine.

  • Validation Check: Integrate the two resulting peaks. The peak area ratio MUST be exactly 50:50 ( ±1% ).

  • Causality: If the ratio is not 1:1, it indicates either on-column enantioselective degradation, co-elution with a synthetic impurity, or an integration error due to severe tailing. Do not proceed until a 1:1 ratio is achieved.

Step 3: Enantiomeric Spiking

  • Action: Prepare a vial containing 1mg/mL of the racemate spiked with 0.5mg/mL of the pure (R)-1-(2,5-Difluorophenyl)propan-1-amine standard. Inject 5μL .

  • Validation Check: Observe which peak's area increases.

  • Causality: This definitively establishes the elution order. For instance, on a Crownpak CR(+) column, the (R)-enantiomer of primary amines typically elutes first due to the specific stereochemical configuration of the chiral crown ether cavity.

Step 4: Method Lock & Scale-Up Assessment

  • Action: Calculate the Resolution ( Rs​ ). If Rs​>2.0 and the mobile phase is volatile (e.g., Hexane/IPA/DEA), the method is locked and cleared for preparative SFC or HPLC scale-up.

References

  • Source: PMC (NIH)
  • The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters Source: MDPI URL
  • Source: PubMed (NIH)
  • Chiral separation using chiral crown ethers as chiral selectors in chirotechnology Source: ResearchGate / Journal of Pharmaceutical Investigation URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-1-(2,5-Difluorophenyl)propan-1-amine

Advanced Handling, PPE, and Operational Logistics for (R)-1-(2,5-Difluorophenyl)propan-1-amine Introduction (R)-1-(2,5-Difluorophenyl)propan-1-amine is a specialized chiral building block extensively used in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling, PPE, and Operational Logistics for (R)-1-(2,5-Difluorophenyl)propan-1-amine

Introduction (R)-1-(2,5-Difluorophenyl)propan-1-amine is a specialized chiral building block extensively used in drug development and medicinal chemistry[1]. As a Senior Application Scientist, I frequently observe researchers underestimating the handling requirements of fluorinated arylalkylamines. These compounds present a unique dual-hazard profile: the lipophilic difluorophenyl ring drastically enhances dermal penetration, while the primary amine acts as a corrosive base[2].

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) selection, operational workflows, and disposal protocols, ensuring uncompromised laboratory safety.

Chemical Profile & Mechanistic Hazard Assessment

To handle this chemical safely, you must understand its interaction with biological tissues. Safety is not just about following rules; it is about understanding molecular causality.

PropertyValue
Chemical Name (R)-1-(2,5-Difluorophenyl)propan-1-amine
CAS Number 1021005-75-3[1]
Physical State Liquid (Free Base)
Primary Hazards Corrosive (Skin/Eyes), Irritant (Respiratory)[2]

The "Why" Behind the Danger: The free base form of (R)-1-(2,5-Difluorophenyl)propan-1-amine is highly problematic upon dermal contact. The fluorine substitutions increase the molecule's overall lipophilicity, allowing it to rapidly partition into the stratum corneum (the skin's lipid bilayer). Once inside the tissue, the unprotonated primary amine elevates the local cellular pH. This leads to rapid cellular saponification, protein denaturation, and deep tissue necrosis[3]. Because of this accelerated permeation, standard laboratory latex or thin nitrile gloves offer insufficient breakthrough times.

ExposureMechanism A Free Base Amine (Highly Lipophilic) B Dermal Contact A->B Accidental Exposure PPE Neoprene/Butyl Glove Barrier A->PPE Handled with PPE C Lipid Bilayer Penetration B->C Unprotected D Tissue Necrosis & Saponification C->D pH > 10 Safe Operator Safety Maintained PPE->Safe Blocks Permeation

Mechanistic pathway of dermal exposure to fluorinated amines vs. PPE barrier protection.

Quantitative PPE Matrix

Safety is derived from matching the physical properties of the chemical to the specific resistance profiles of your PPE. Below is the self-validating PPE matrix for handling the free base liquid.

PPE CategoryRecommended Material & SpecificationCausality / Rationale
Hand Protection Primary: Neoprene or Butyl Rubber (>0.4 mm).Secondary: Nitrile (0.1 mm) under-glove.Nitrile alone degrades rapidly upon continuous contact with lipophilic free amines[4]. Double-gloving provides a fail-safe: if the outer Neoprene glove is contaminated, it can be stripped while the inner Nitrile glove protects during immediate hand-washing.
Eye/Face Protection Chemical splash goggles + Polycarbonate Face Shield.Primary amines cause irreversible corneal damage[5]. A face shield prevents droplet inhalation and facial saponification.
Body Protection Tyvek® chemically resistant lab coat or Neoprene apron.Standard cotton absorbs liquids, holding the corrosive amine against the skin. A non-porous outer layer forces the liquid to bead and roll off[4].
Respiratory ABEK1P3 Filter Cartridge (if outside fume hood).Protects against organic vapors (A), basic amines/ammonia (K), and particulates (P3)[4].

Operational Workflow: Self-Validating Transfer Protocol

When transferring (R)-1-(2,5-Difluorophenyl)propan-1-amine, minimizing vapor release and preventing balance contamination is critical. Follow this step-by-step methodology:

  • Preparation & Engineering Controls:

    • Ensure the fume hood face velocity is between 0.4–0.6 m/s.

    • Clear the hood of all reactive materials, specifically strong oxidizing agents and concentrated acids, which can react violently with amines[4].

  • The "Closed-System" Weighing Technique (Self-Validating):

    • Step A: Place a clean, dry, septum-capped receiving vial on the analytical balance. Tare the balance.

    • Step B: Move the tared vial into the fume hood.

    • Step C: Using a gas-tight glass syringe purged with Nitrogen, extract the required volume of the amine.

    • Step D: Inject the amine through the septum into the receiving vial.

    • Step E: Wipe the exterior of the sealed vial with a Kimwipe lightly dampened with 2% acetic acid (to neutralize any micro-droplets)[3].

    • Step F: Return the sealed vial to the balance to record the exact mass.

    • Causality: This prevents corrosive amine vapors from damaging the delicate load cell of the analytical balance and eliminates inhalation risks.

Spill Response and Decontamination Plan

A spill of a fluorinated primary amine requires immediate, calculated action. Never use strong mineral acids (like HCl) to neutralize an amine spill. The resulting acid-base reaction is highly exothermic, which will boil the unreacted amine, creating a massive, toxic vapor cloud[5]. Instead, we use a weak, dilute acid to control the thermodynamics of the neutralization.

SpillResponse S1 1. Spill Detected (< 50 mL) S2 2. Evacuate & Ventilate (Fume Hood to Max) S1->S2 S3 3. Don Spill PPE (Heavy Neoprene, Face Shield) S2->S3 S4 4. Neutralize (Apply 2% Acetic Acid) S3->S4 S5 5. Validate Neutralization (pH Paper reads < 8) S4->S5 Self-Validating Step S6 6. Absorb & Dispose (Inert Sand / Vermiculite) S5->S6

Step-by-step spill response and neutralization workflow for free-base amines.

Spill Response Methodology:

  • Isolate: Lower the fume hood sash and alert nearby personnel.

  • Protect: Equip heavy Neoprene gloves and a face shield.

  • Neutralize: Carefully spray or pour 2% Acetic Acid (or a citric acid solution) starting from the perimeter of the spill and working inward[3].

  • Validate: Touch a strip of universal pH indicator paper to the liquid. If the pH is > 8, apply more dilute acid. The system is only safe to absorb when the pH is neutral (pH 6-8).

  • Absorb: Cover the neutralized liquid with an inert absorbent like dry sand, diatomaceous earth, or vermiculite. Do not use combustible sawdust, as it poses a fire hazard with organic residues[4].

  • Collect: Sweep the solid into a chemically resistant, sealable high-density polyethylene (HDPE) container.

Waste Disposal Logistics

Improper disposal of fluorinated amines can lead to environmental toxicity and dangerous cross-reactions in waste carboys.

  • Segregation: Store amine waste in a dedicated "Basic Organic Waste" carboy. Never mix with halogenated solvents (risk of alkylation reactions over time) or acidic waste (risk of pressure build-up from exothermic neutralization)[3].

  • Labeling: Clearly label the waste container with the CAS number (1021005-75-3), the chemical name, and the primary hazards (Corrosive, Environmental Hazard).

  • Final Disposal: Pass the sealed, labeled containers to a licensed hazardous waste contractor for high-temperature incineration[4].

References[2] AK Scientific, Inc. "Safety Data Sheet: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride". aksci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgRSSw0Tj5iLe8uVujFk8KlJ2sjvKfvtzz0jxWlNvxenWdCAeRHJ7m2-lUj8x9Wch-HuZRG2oBkDDgAjrEApfMEwMlDrfiTg-aQOf2zMcWnNcTTrduxl5RyKRxnM4j][4] Showa Chemical Co. "Safety Data Sheet: Di-n-propylamine". showa-chem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBS5XBc3XphP9s3QFwXlFjmmX8klg_EJiCn2tKwAz-eWA6FVqL8G_q2Qd8ja2sI7sPH31y0GTPeCz2pi8F10IVFR2XUVHoRFMF0N-yoYM9_rPZwcRL4LbifWD-Uk4WFDxc8I2i1LA=][3] Kao Chemicals. "Material Safety Data Sheet: Polyoxyethylene alkylamine". kao.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgoS6UTjNh_2qT0o-Hvnos3J7QMjMOdPdunZomWk_BqdLlu16WFyLPZS3MUegDSW8mDR0ifpnA9jOENfgQaaP8_xGQ8TvVLshF-xAtMI4Kb82yn9D00-KgS_UKlWhmIWhesK5wE5sVDCvQB1JggKNn_-uYAFMEQDGpUj3-9dTNw0j7u6qWd7wvvx64knsvUNqM9z_yzw9Je1o1q7s=][5] FUJIFILM Wako Pure Chemical Corporation. "Safety Data Sheet: N,N-Dimethyl-1,3-propanediamine". fujifilm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKu1wW_Zqyunl967_gUA6uPQCuzo0Ucv7s5PL20QUrOtxSAIM_5fpfL__ABpBWZ6FNugOt8DyAL4Urts4bxW7m7yNFycNISvnSnAp7WOisHufKsSmI5oXXsT958HTzIEP7M7tLK90polDWQI7Cu5z14DT4tNbU9NY=][1] ChemScene. "1-(2,5-Difluorophenyl)propan-1-amine Product Information". chemscene.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp9WAvpmomSnmv483am7VyQ2SiXR6i-fqpKdqqmd7kfAN9XULA3kShAk7HcgsH-aSGkzcyiKBk13oUFjVjt248yVJxzDF1x3TE-WUu-K_b0mXRssjaMcRmx0SYDlvkBv5_F9QN4JT24gbLB47HkQ==]

Sources

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